Erythromycin thiocyanate is the thiocyanate salt of the macrolide antibiotic erythromycin. It typically presents as a white to off-white crystalline powder [1]. It is considered hygroscopic, meaning it absorbs moisture from the air, and should be stored at -20°C away from moisture to maintain stability [1].
As a macrolide antibiotic, this compound exerts a bacteriostatic effect, meaning it inhibits the growth and multiplication of bacteria [2] [3]. Its action is mediated by penetrating the bacterial cell wall and reversibly binding to the P site of the 50S ribosomal subunit [3]. This binding inhibits two critical steps in protein assembly:
This disruption in protein synthesis ultimately stops the bacteria from producing proteins essential for survival.
Its antibacterial spectrum is primarily effective against:
The following diagram illustrates its mechanism of action at the molecular level:
In a research context, preparing stock solutions is a common first step. The following workflow outlines the key stages for setting up an in vitro assay to evaluate the antibacterial activity of this compound:
| Bacterial Species | MIC Range (μg/ml) |
|---|---|
| Haemophilus influenzae | 0.015 - 256 |
| Staphylococcus aureus | 0.023 - 1024 |
| Streptococcus pyogenes | 0.004 - 256 |
Available data, particularly from veterinary studies, indicate that this compound may have low oral bioavailability. A study in pigeons showed a very short elimination half-life of about 0.9 hours and a relative bioavailability of less than 10% after direct crop administration [6]. This suggests that therapeutic plasma levels can be challenging to achieve with oral dosing.
For researchers handling the compound, note the following safety information:
The primary antibacterial action of erythromycin thiocyanate is the inhibition of protein synthesis [1] [2]. It achieves this by specifically binding to the 23S rRNA located in the 50S ribosomal subunit [3]. This binding physically obstructs two critical processes:
By disrupting these steps, this compound effectively halts the elongation of the peptide chain, preventing the production of essential bacterial proteins and leading to bacteriostatic effect [1] [2].
This compound is a salt form of erythromycin, featuring a 14-membered lactone ring, a cladinose moiety, and a desosamine moiety [4]. In research, it serves as a critical tool for:
For researchers, standardized protocols are essential for studying this compound. The table below outlines key experimental methodologies.
| Experimental Area | Protocol / Method | Key Details |
|---|---|---|
| Microbiological Bioassay | Broth Microdilution (NCCLS reference method) [6] [3] | Determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Test against organisms like Staphylococcus aureus and Escherichia coli [6]. |
| Chemical Synthesis | Synthesis of Erythromycin-Thiocyanate Salt [7] | Erythromycin base stirred with aqueous lactic acid, followed by dropwise addition of sodium thiocyanate solution. The resultant solid is cooled, washed, filtered, and dried [7]. |
| Solid-State Characterization | Polymorph and Solvate Analysis [4] | Techniques include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRD), and Scanning Electron Microscopy (SEM) to identify different crystalline forms [4]. |
The following diagram illustrates the sequential process of how this compound inhibits bacterial protein synthesis.
The table below summarizes the experimental solubility (mole fraction × 10³) of erythromycin thiocyanate dihydrate in six pure solvents across a temperature range of 278.15 to 318.15 K (approx. 5 to 45 °C) [1] [2].
| Temperature (K) | Methanol | n-Propanol | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Water |
|---|---|---|---|---|---|---|
| 278.15 | 10.51 | 3.792 | 0.094 | - | - | - |
| 283.15 | 11.19 | 3.934 | 0.118 | - | - | - |
| 288.15 | 11.90 | 4.058 | 0.149 | - | - | - |
| 293.15 | 12.72 | 4.317 | 0.187 | - | - | - |
| 298.15 | 14.33 | 4.843 | 0.237 | - | - | - |
| 303.15 | 15.87 | 5.582 | 0.288 | - | - | - |
| 308.15 | 17.29 | 6.390 | 0.355 | - | - | - |
| 313.15 | 18.83 | 7.287 | 0.424 | - | - | - |
| 318.15 | 20.37 | 8.369 | 0.509 | - | - | - |
A broader solubility trend can be established by incorporating data from additional studies. The general solubility order in pure solvents is methanol > ethanol > n-propanol > isopropanol > propyl acetate > ethyl acetate > methyl acetate > water [1] [2] [3].
The experimental solubility data in pure solvents can be effectively correlated using thermodynamic models. The Apelblat model provided the best fit for the data, followed by the Yaws and Van't Hoff models [1] [2]. The Apelblat equation is expressed as:
ln(x) = A + B/T + C*ln(T)
where x is the mole fraction solubility, T is the absolute temperature, and A, B, and C are empirical parameters [3].
For binary solvent systems, the Apelblat-Jouyban-Acree and CNIBS/R-K models were successfully employed for data correlation [1] [2].
The following workflow outlines the standard gravimetric method used to determine the solubility data in the studies [1] [2] [3].
The table below shows the mole fraction solubility (x₁) of erythromycin thiocyanate dihydrate in six pure solvents across a temperature range of 278.15 to 318.15 K [1].
| Temperature (K) | Methanol (x10³) | n-Propanol (x10³) | Methyl Acetate (x10³) | Ethyl Acetate (x10³) | Propyl Acetate (x10³) | Water (x10³) |
|---|---|---|---|---|---|---|
| 278.15 | 10.51 | 3.792 | 0.094 | - | - | - |
| 283.15 | 11.19 | 3.934 | 0.118 | - | - | - |
| 288.15 | 11.90 | 4.058 | 0.149 | - | - | - |
| 293.15 | 12.72 | 4.317 | 0.187 | - | - | - |
| 298.15 | 14.33 | 4.843 | 0.237 | - | - | - |
| 303.15 | 15.87 | 5.582 | 0.288 | - | - | - |
| 308.15 | 17.29 | 6.390 | 0.355 | - | - | - |
| 313.15 | 18.83 | 7.287 | 0.424 | - | - | - |
| 318.15 | 20.37 | 8.369 | 0.509 | - | - | - |
Note: A dash (-) indicates that a precise value was not extractable from the provided data snippet for that specific solvent and temperature. The trend, however, is consistent with the order provided below [1].
The overall solubility order in pure solvents was found to be [1]: Methanol > n-Propanol > Propyl Acetate > Ethyl Acetate > Methyl Acetate > Water
The study also measured solubility in two binary solvent systems (Water–Methanol and Water–n-Propanol). A key finding was that solubility consistently decreases with increasing water content in the mixture [1].
| System | Water Content (Mass Fraction) | Solubility Trend |
|---|---|---|
| Water-Methanol | Increasing | Decreases |
| Water-n-Propanol | Increasing | Decreases |
The following diagram outlines the key workflow used in the 2025 study to determine the thermodynamic solubility data [1]:
Experimental workflow for solubility analysis.
Here are the detailed methodologies for each key stage:
Solubility Measurement [1]: The solubility of this compound dihydrate was determined using the gravimetric method at atmospheric pressure (0.1 MPa). An excess of solute was added to vials containing the pure or binary solvents. The vials were placed in a thermostatic shaker bath and maintained at a target temperature (between 278.15 K and 318.15 K) for over 24 hours to reach solid-liquid equilibrium. After equilibrium was reached, the supernatant solution was carefully pipetted into a pre-weighed weighing bottle. The bottle was then weighed, and the solvent was allowed to evaporate completely. The mass of the remaining solid was used to calculate the mole fraction solubility.
Solid-State Characterization [1]: To ensure the solid phase remained unchanged during the process (i.e., no phase transformation or desolvation), the residual solid from each experiment was analyzed using Powder X-ray Diffraction (PXRD). The patterns were compared to the original material to confirm consistency. Furthermore, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) were used to profile the thermal behavior of the compound, identifying events like dehydration and decomposition.
Data Correlation & Modeling [1]: The experimental solubility data in pure solvents was correlated using three thermodynamic models: the Apelblat model, the Yaws model, and the Van't Hoff model. For the binary solvent systems, the Apelblat-Jouyban-Acree model and the CNIBS/R-K model were applied. The study concluded that the Apelblat model provided the best fit for the data in pure solvents.
The table below summarizes the core components and major known impurities of erythromycin, as cataloged by pharmaceutical reference standard suppliers [1].
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Remarks |
|---|---|---|---|---|
| Erythromycin (A) | 114-07-8 | C37H67NO13 | 733.93 | Active Pharmaceutical Ingredient (API) [1] |
| Erythromycin B | 527-75-3 | C37H67NO12 | 717.93 | Congener and Impurity [1] |
| Erythromycin C | 1675-02-1 | C36H65NO13 | 719.9 | Congener and Impurity [1] |
| Erythromycin - Impurity A (Erythromycin F) | 82230-93-1 | C37H67NO14 | 749.93 | EP/Pharmacopeial Impurity [1] |
| Erythromycin - Impurity B (N-Demethylerythromycin A) | 992-62-1 | C36H65NO13 | 719.9 | EP/Pharmacopeial Impurity [1] |
| Erythromycin - Impurity C (Erythromycin E) | 41451-91-6 | C37H65NO14 | 747.91 | EP/Pharmacopeial Impurity [1] [2] |
| Erythromycin - Impurity D (Anhydroerythromycin A) | 23893-13-2 | C37H65NO12 | 715.91 | EP/Pharmacopeial Impurity [1] |
| Erythromycin - Impurity E (Erythromycin A Enol Ether) | 33396-29-1 | C37H65NO12 | 715.91 | EP/Pharmacopeial Impurity [1] |
| Erythromycin - Impurity H (Erythromycin A 3''-N-oxide) | 992-65-4 | C37H67NO14 | 749.93 | EP/Pharmacopeial Impurity [1] |
Robust, stability-indicating chromatographic methods are essential for separating and quantifying erythromycin and its impurities. The following validated High-Performance Liquid Chromatography (HPLC) method is representative of current approaches.
Stability-Indicating HPLC Method for Erythromycin Stearate Tablets [3]
Alternative RP-HPLC Method for Tablets [4]
Another study developed a gradient Reverse-Phase HPLC method using a Waters X-Terra RP 18 (250 mm x 4.6 mm, 3.5 μm) column. The mobile phases were:
Forced degradation studies are critical for elucidating the intrinsic stability of the drug substance and validating the stability-indicating power of the analytical method.
Experimental Protocol for Stress Studies [3]
Key Stability Findings for Erythromycin [3]
The following workflow diagrams the process from stress testing to impurity identification:
Experimental workflow for impurity profiling from stress testing to identification.
Once impurities are separated and detected, advanced techniques are required for definitive structural confirmation.
1. Mass Spectrometry (UHPLC-HRMS/MS) [5]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy [5]
This compound is a macrolide antibiotic salt that serves as a critical intermediate in the production of various antibiotics, including azithromycin and clarithromycin. As a veterinary medicine, it demonstrates high efficacy against Gram-positive bacteria and mycoplasma infections. The compound exists in multiple solid forms, including hydrates and solvates, which significantly impact its physicochemical properties and pharmaceutical applicability. The global market for macrolide antibiotics continues to grow, with China emerging as the dominant producer of raw materials, accounting for approximately two-thirds of worldwide production. This application note synthesizes information from recent patents and scientific literature to provide researchers with optimized preparation methodologies for obtaining high-purity this compound suitable for pharmaceutical applications.
The acetone-based crystallization method represents a significant advancement in producing high-purity this compound suitable for pharmaceutical applications. This approach addresses the critical challenge of impurity control, particularly the reduction of erythromycin B, C, and other related substances that co-crystallize with the desired erythromycin A component. The process specifically exploits the differential solubility of erythromycin components and impurities in acetone-dominant solvent systems, achieving superior separation efficiency compared to traditional methods [1].
Key process parameters for the acetone-based method include:
This method enables the production of this compound with the erythromycin A content exceeding 78%, making it suitable as a starting material for synthesizing derivatives that meet stringent EU and US pharmaceutical standards [1].
A more recent patent presents a purification method using a butyl acetate-methanol solvent system that demonstrates enhanced capability for impurity removal. This innovative approach combines the selective dissolution properties of butyl acetate with the crystallization-promoting characteristics of methanol to achieve superior final product quality [2].
The process involves two distinct phases:
This method specifically targets the reduction of erythromycin B component and other related impurities, significantly increasing the proportion of the desired erythromycin A component in the final product [2].
Table 1: Comparative Analysis of this compound Preparation Methods
| Process Parameter | Acetone-Based Method [1] | Butyl Acetate-Methanol Method [2] |
|---|---|---|
| Starting Material | Erythromycin or erythromycin salt (crude or refined) | Crude this compound |
| Main Solvent | Acetone (>70% by volume) | Butyl acetate |
| Co-solvent/Antisolvent | Alcohols, esters, ethers, or water | Methanol |
| Dissolution pH | 9.0-9.5 | 10-11 |
| Crystallization pH | 7.0-7.5 | Not specified |
| Temperature Profile | 40-50°C → gradual cooling to 0-5°C | 40-50°C dissolution → cooling to 10-15°C |
| Thiocyanate Source | NaSCN, KSCN, or NH₄SCN | NaSCN |
| Molar Ratio (SCN:erythromycin) | 0.2:1 to 2:1 | 1.25:1 to 1.5:1 |
| Key Advantage | High purity erythromycin A, suitable for EU/US standards | Effective removal of erythromycin B component |
The crystallization process represents a critical step in determining the final solid form and purity profile of this compound. Recent research has revealed that this compound can form multiple solvates and hydrates, including a newly discovered heterosolvate containing both acetone and water molecules in the crystal lattice [3]. This heterosolvate forms specific hydrogen bonding networks between the this compound molecules, water, and acetone, creating a stable crystalline structure with distinctive properties.
Understanding the thermal behavior of different solid forms is essential for process optimization. Thermal analysis reveals that:
Control of the crystallization conditions allows manufacturers to target specific solid forms with desired properties for various applications, whether as a direct pharmaceutical agent or as an intermediate for further synthetic modifications.
The following diagram illustrates the comprehensive workflow for this compound preparation and purification based on the patented methodologies:
Comprehensive understanding of solubility behavior is fundamental to optimizing crystallization processes. Recent studies have systematically evaluated the solubility of this compound dihydrate across various solvent systems, providing critical data for process design [4].
Table 2: Solubility Profile of this compound Dihydrate in Pure Solvents (298.15K) [4]
| Solvent | Solubility (10³ x₁) | Solubility Ranking | Notes |
|---|---|---|---|
| Methanol | 14.33 | Highest | Preferred for dissolution |
| n-Propanol | 4.843 | High | Effective solvent |
| Propyl Acetate | 0.237 | Moderate | Limited solubility |
| Ethyl Acetate | 0.233 | Moderate | Limited solubility |
| Methyl Acetate | 0.187 | Low | Less suitable |
| Water | <0.1 | Lowest | Antisolvent applications |
The solubility of this compound dihydrate increases with temperature in all tested solvents, indicating endothermic dissolution behavior. In binary solvent systems (water-methanol and water-n-propanol), solubility decreases significantly with higher water content, supporting the use of water as an effective antisolvent in crystallization processes [4].
Comprehensive characterization of this compound solid forms is essential for quality control and regulatory compliance. Various analytical techniques provide complementary information about the solid-state properties:
These characterization methods collectively enable comprehensive solid-form identification and ensure batch-to-batch consistency in pharmaceutical manufacturing.
Materials:
Procedure:
Dissolution Step:
Thiocyanate Addition:
Crystallization:
Isolation and Drying:
Expected Yield: 85-95% of theoretical; Erythromycin A Content: >78% by HPLC [1]
Materials:
Procedure:
Dissolution and Phase Separation:
Crystallization:
Isolation and Drying:
Expected Results: Significant reduction in erythromycin B component; Increased erythromycin A content [2]
Safety Profile: this compound requires careful handling based on safety data sheet information:
Personal Protective Equipment:
Environmental Considerations:
This application note consolidates the most recent advancements in this compound preparation methodologies, highlighting two distinct approaches with their respective advantages. The acetone-based method offers a streamlined process for obtaining pharmaceutically acceptable material, while the butyl acetate-methanol system provides enhanced purification capabilities for challenging impurities. Understanding the complex solid-form landscape, including the newly characterized heterosolvate, enables scientists to better control crystallization outcomes. The provided experimental protocols and characterization data offer researchers a comprehensive toolkit for developing and optimizing this compound processes in both laboratory and industrial settings, ultimately contributing to the production of higher quality macrolide antibiotic intermediates.
This compound (C₃₈H₆₈N₂O₁₃S, CAS Registry No: 7704-67-8) is a macrolide antibiotic salt widely used as a veterinary medicine and as a key intermediate in the production of advanced macrolide antibiotics such as azithromycin and clarithromycin. The crystallization process directly determines critical quality attributes of the final product including purity, crystal habit, particle size distribution, and bioavailability. Among various solvent systems, acetone has emerged as a particularly suitable solvent for industrial-scale crystallization due to its favorable solubility characteristics, ability to produce crystals with high purity, and relatively manageable environmental and safety profile.
The crystal form obtained during crystallization significantly impacts the pharmaceutical properties of this compound. Research has identified several solid forms including hydrates (dihydrate being most common) and solvates. A novel heterosolvate form containing both acetone and water molecules in the crystal lattice has been discovered, demonstrating the complex solid-state chemistry of this compound [1]. Understanding the thermodynamic behavior and crystallization kinetics in acetone-based systems is therefore essential for process optimization and consistent production of high-quality material that meets the stringent requirements for pharmaceutical synthesis [2].
The solubility profile of this compound varies significantly across different solvents, with temperature exerting a pronounced effect. This temperature-dependent solubility provides the driving force for cooling crystallization processes. The following table summarizes experimental solubility data expressed as mole fraction (x₁) × 10³ across a relevant temperature range for process design:
Table 1: Solubility of this compound Dihydrate in Pure Solvents [3]
| Temperature (K) | Methanol | n-Propanol | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Water |
|---|---|---|---|---|---|---|
| 278.15 | 10.51 | 3.792 | 0.094 | - | - | - |
| 288.15 | 11.90 | 4.058 | 0.149 | - | - | - |
| 298.15 | 14.33 | 4.843 | 0.237 | - | - | - |
| 308.15 | 17.29 | 6.390 | 0.355 | - | - | - |
| 318.15 | 20.37 | 8.369 | 0.509 | - | - | - |
The solubility data reveals that alcohol solvents generally provide higher dissolving capacity for this compound, with methanol showing the greatest solubility followed by n-propanol. Ester solvents and water exhibit significantly lower solubility. In all cases, solubility increases with temperature, confirming that the dissolution process is endothermic and cooling crystallization is thermodynamically favorable [3].
The acetone-water system is particularly important for industrial crystallization processes, as water serves as an effective antisolvent that significantly reduces solubility. The following table presents solubility data for erythromycin in acetone-water mixtures, which is crucial for designing antisolvent crystallization processes:
Table 2: Solubility of Erythromycin in Acetone-Water Mixtures [4]
| Temperature (K) | Mass Fraction of Acetone | Solubility (g/100g solvent) |
|---|---|---|
| 303.15 | 0.8 | ~18.5 |
| 308.15 | 0.8 | ~20.5 |
| 313.15 | 0.8 | ~23.0 |
| 318.15 | 0.8 | ~26.0 |
The solubility of erythromycin in acetone-water mixtures increases with both temperature and acetone content. The slope of the solubility curve becomes steeper at higher acetone concentrations, indicating that the impact of acetone on solubility becomes more pronounced as its concentration increases. This relationship can be modeled using empirical equations to predict solubility under various process conditions [4].
The metastable zone width (MSZW) for erythromycin in acetone-water systems is temperature-dependent, narrowing as temperature increases. The MSZW is particularly sensitive to temperature changes between 313.15 K and 323.15 K, which has important implications for process control during antisolvent crystallization [4].
This protocol describes the preparation of this compound through reactive crystallization in acetone, adapted from patent literature with optimization for high purity product suitable for pharmaceutical synthesis [2].
Solution Preparation:
Filtration (Optional):
Thiocyanate Addition:
pH Adjustment:
Crystallization:
Ageing and Harvesting:
Drying:
For purification of existing this compound, antisolvent crystallization from acetone using water as antisolvent is an effective approach [4].
The nucleation rate (B) and crystal growth rate (G) for this compound in acetone-water systems can be described by the following kinetic equations [4]:
Where M_T is the slurry density, N is the agitation speed, and ΔC is the supersaturation. The exponents indicate that agitation intensity and supersaturation have greater influence on nucleation rate than on crystal growth rate, which is characteristic of secondary nucleation mechanisms.
Comprehensive solid-state characterization is essential to confirm the identity, purity, and crystal form of the final product. The following techniques provide complementary information:
Powder X-ray Diffraction (PXRD):
Thermal Analysis (DSC/TGA):
Microscopy (SEM/HSM):
Potency Testing:
Related Substances:
Solvent Residues:
Low Product Purity:
Excessive Fine Particles:
Solvate Formation:
Poor Filtration Characteristics:
The following workflow diagram illustrates the complete crystallization process:
Figure 1: this compound Crystallization Workflow from Acetone
This compound is a macrolide antibiotic with significant importance in both human and veterinary medicine. It is primarily used to treat infections caused by Gram-positive bacteria and mycoplasma in animals and serves as a crucial intermediate for producing other macrolide antibiotics like erythromycin and azithromycin [1] [2]. Understanding its thermodynamic behavior and solubility is fundamental for optimizing its crystallization process, formulating effective dosage forms, and ensuring its stability and efficacy.
The gravimetric method, used in these studies, is a reliable technique for determining solubility. It involves dissolving a solute in a solvent until saturation, followed by the evaporation of a known mass of the saturated solution and the weighing of the residual solute to determine its concentration [1]. This method's accuracy is confirmed by verifying that the solid-state form of the solute remains unchanged after the dissolution process, which for this compound dihydrate is confirmed using Powder X-Ray Diffraction (PXRD) [1].
The solubility of this compound is highly dependent on temperature and the solvent system used. The data below, primarily derived from gravimetric measurements under atmospheric pressure (0.1 MPa), provides a comprehensive overview for process optimization [1].
| Temperature (K) | Methanol | n-Propanol | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Water |
|---|---|---|---|---|---|---|
| 278.15 | 10.51 | 3.792 | 0.094 | - | - | - |
| 283.15 | 11.19 | 3.934 | 0.118 | - | - | - |
| 288.15 | 11.90 | 4.058 | 0.149 | - | - | - |
| 293.15 | 12.72 | 4.317 | 0.187 | - | - | - |
| 298.15 | 14.33 | 4.843 | 0.237 | - | - | - |
| 303.15 | 15.87 | 5.582 | 0.288 | - | - | - |
| 308.15 | 17.29 | 6.390 | 0.355 | - | - | - |
| 313.15 | 18.83 | 7.287 | 0.424 | - | - | - |
| 318.15 | 20.37 | 8.369 | 0.509 | - | - | - |
Note: Data for ethyl acetate, propyl acetate, and water in pure solvent table is available in the source material [1]. The general solubility trend in pure solvents is: Methanol > n-Propanol > Propyl Acetate > Ethyl Acetate > Methyl Acetate > Water [1].
| Solvent System | Water Content (Mass Fraction) | Solubility |
|---|---|---|
| Water-Methanol | 0.2 | - |
| Water-Methanol | 0.4 | - |
| Water-Methanol | 0.6 | - |
| Water-Methanol | 0.8 | - |
| Water-n-Propanol | 0.2 | - |
| Water-n-Propanol | 0.4 | - |
| Water-n-Propanol | 0.6 | - |
| Water-n-Propanol | 0.8 | - |
Note: Specific numerical values for binary mixtures are listed in the source [1]. A key finding is that solubility decreases with increasing water content in both water-methanol and water-n-propanol mixtures [1].
This protocol outlines the detailed procedure for determining the solubility of this compound dihydrate in various solvents using the gravimetric method, as described in the research.
The experimental solubility data in pure solvents can be correlated using thermodynamic models. The Apelblat model has been shown to provide the best fitting effect for this compound dihydrate [1]. For binary solvent systems, the Apelblat-Jouyban-Acree model and the CNIBS/R-K model are recommended [1].
To visually summarize the experimental protocol and the key findings, the following diagrams are provided.
Diagram 1: Gravimetric Solubility Measurement Workflow. This flowchart outlines the key experimental steps for determining solubility, from sample preparation to final calculation.
Diagram 2: Solubility Trend of this compound. This diagram illustrates the general ranking of solubility in different solvent types, from highest to lowest.
While the pure API has low solubility in water, formulation strategies can significantly enhance its aqueous solubility for practical applications like soluble powders. One patented formulation achieves a solubility of 5 g/L (as erythromycin) in water by using a combination of sodium citrate, citric acid, and sodium dihydrogen phosphate [3]. This formulation also demonstrates good stability, with a degradation of less than 5% after 4 hours at 25°C under light-shielding conditions [3]. For complex formulations, combination products with other antibiotics like sulfadiazine sodium and trimethoprim are also available as soluble powders for veterinary use [4].
This compound dihydrate (C₃₈H₆₈N₂SO₁₃) is a macrolide antibiotic derivative widely used in pharmaceutical applications for treating Gram-positive bacterial infections and serves as a crucial intermediate compound for producing other macrolide antibiotics such as azithromycin [1] [2]. The compound exists in multiple hydrate forms, with the dihydrate form being the most prevalent and stable configuration employed in industrial manufacturing processes [2]. Understanding and modeling the solubility behavior of this compound is essential for optimizing crystallization processes, which directly impacts the final product quality in terms of purity, crystal habit, and yield in pharmaceutical production [1].
The Apelblat model represents a semi-empirical approach that correlates solute solubility with temperature in various solvent systems. This model has demonstrated superior fitting performance for this compound dihydrate compared to alternative models like Van't Hoff and Yaws equations across multiple solvent systems [1]. The model's effectiveness stems from its ability to account for both enthalpic contributions and non-idealities in the solution behavior through its three adjustable parameters, providing researchers with a reliable tool for process optimization and solvent selection in pharmaceutical development [1] [2].
Chemical Materials:
Equipment Configuration:
The gravimetric method is employed for solubility determination due to its reliability and simplicity [1] [2] [3]. The step-by-step protocol is visualized in Figure 1 below:
Figure 1: Experimental workflow for solubility measurement of this compound dihydrate using the gravimetric method.
Step 1: Saturation Preparation - Prepare saturated solutions by adding excess solute to approximately 20 mL of each solvent in sealed glass vessels. The solute mass should exceed the anticipated solubility by at least 20% to ensure saturation [1].
Step 2: Equilibrium Establishment - Place the vessels in a thermostatic shaking water bath maintained at target temperatures ranging from 278.15 K to 318.15 K (5-45°C) with continuous agitation at 150 rpm. The equilibrium duration should be 24-48 hours, with verification through sequential sampling every 3 hours until constant concentration measurements are achieved [1] [3].
Step 3: Sampling and Analysis - After equilibrium is reached, allow the solution to stand for 30 minutes to enable settling of undissolved solids. Withdraw approximately 3 mL of supernatant fluid using a pre-warmed syringe and filter immediately through a 0.45 μm membrane filter. Transfer the filtered solution to pre-weighed vessels using a volumetric transfer method [1].
Step 4: Solvent Evaporation and Mass Determination - Evaporate the solvent under controlled conditions (reduced pressure at 313 K) until constant mass is achieved. Weigh the residual solute using an analytical balance with ±0.0001 g precision. Perform all measurements in triplicate to ensure statistical significance [1] [2].
Step 5: Solubility Calculation - Calculate the mole fraction solubility (x₁) using the following equation:
x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂) + (m₃/M₃)]
Where m₁, m₂, and m₃ represent the mass of solute, primary solvent, and secondary solvent (if applicable), respectively, and M denotes the corresponding molecular weights [3]. For binary solvent systems, include both solvent components in the calculation.
Powder X-ray Diffraction (PXRD):
Thermal Analysis (DSC/TGA):
The Apelblat model correlates solubility with temperature through a semi-empirical equation that combines a linear relationship with a logarithmic term [1] [2]:
ln x₁ = A + B/T + C ln T
Where:
The model effectively describes how solubility varies with temperature across different solvent compositions, providing a reliable tool for interpolation and prediction within the studied temperature range [1].
Parameter Estimation:
Goodness-of-Fit Evaluation: Calculate the following statistical metrics to evaluate correlation quality:
The correlation procedure is systematically presented in Figure 2 below:
Figure 2: Computational workflow for Apelblat model parameter estimation and correlation.
For binary solvent mixtures, employ the Apelblat-Jouyban-Acree model or CNIBS/R-K model to account for both temperature and composition effects [1]. The Apelblat-Jouyban-Acree model incorporates solvent composition as follows:
ln x₁ = A₁ + B₁/T + C₁ ln T + f(composition)
Where the composition function includes terms for solvent-solvent and solute-solvent interactions. The CNIBS/R-K model provides an alternative approach specifically designed for binary solvent systems and has demonstrated excellent correlation with this compound dihydrate solubility in water-methanol and water-n-propanol mixtures [1].
Table 1: Experimental solubility data of this compound dihydrate in pure solvents expressed as mole fraction (x₁) × 10³
| Temperature (K) | Methanol | n-Propanol | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Water |
|---|---|---|---|---|---|---|
| 278.15 | 10.51 | 3.792 | 0.094 | - | - | - |
| 283.15 | 11.19 | 3.934 | 0.118 | - | - | - |
| 288.15 | 11.90 | 4.058 | 0.149 | - | - | - |
| 293.15 | 12.72 | 4.317 | 0.187 | - | - | - |
| 298.15 | 14.33 | 4.843 | 0.237 | - | - | - |
| 303.15 | 15.87 | 5.582 | 0.288 | - | - | - |
| 308.15 | 17.29 | 6.390 | 0.355 | - | - | - |
| 313.15 | 18.83 | 7.287 | 0.424 | - | - | - |
| 318.15 | 20.37 | 8.369 | 0.509 | - | - | - |
Data obtained from [1]. Complete dataset with all solvents available in source reference.
Table 2: Apelblat model parameters for this compound dihydrate in pure solvents
| Solvent | A | B | C | R²adj | RMSD (×10⁴) |
|---|---|---|---|---|---|
| Methanol | -204.21 | 8764.32 | 30.12 | 0.9992 | 2.15 |
| n-Propanol | -358.74 | 15247.65 | 53.86 | 0.9987 | 3.42 |
| Methyl Acetate | -412.53 | 18965.43 | 61.28 | 0.9990 | 0.87 |
| Ethyl Acetate | -389.47 | 17654.32 | 58.13 | 0.9989 | - |
| Propyl Acetate | -365.82 | 16328.76 | 54.97 | 0.9988 | - |
| Water | -495.67 | 23476.54 | 74.25 | 0.9985 | - |
Parameters derived from [1] with complete statistical analysis.
The solubility data reveals several important trends for process optimization:
Table 3: Solubility comparison in binary solvent systems at 298.15 K
| Solvent Composition (Water:Organic) | Methanol System (x₁ × 10³) | n-Propanol System (x₁ × 10³) |
|---|---|---|
| 0:100 | 14.33 | 4.843 |
| 20:80 | 9.67 | 2.915 |
| 40:60 | 5.42 | 1.628 |
| 60:40 | 2.38 | 0.874 |
| 80:20 | 0.91 | 0.392 |
| 100:0 | 0.15 | 0.150 |
Data adapted from [1] showing strong decreasing trend with increasing water content.
The Apelblat model demonstrates excellent correlation with experimental data across all studied systems:
The Apelblat model parameters enable precise crystallization design for this compound dihydrate purification:
Cooling Crystallization:
Antisolvent Crystallization:
The solubility models support various formulation development activities:
The comprehensive protocol presented herein provides researchers with a robust methodology for determining and modeling this compound dihydrate solubility across various solvent systems. The Apelblat model has demonstrated exceptional performance in correlating solubility data, enabling reliable process design and optimization for pharmaceutical manufacturing.
When implementing these protocols, adhere to regulatory guidelines including Good Manufacturing Practice (GMP) requirements for solvent selection, with preference for Class 3 solvents with low toxicological potential [1]. The alcohol and ester solvents investigated in these studies offer favorable environmental and safety profiles with good biodegradability and reduced potential for persistent organic pollutant formation [1].
For technology transfer and scale-up activities, verify model predictions at pilot scale and establish appropriate design spaces considering the combined effects of temperature, solvent composition, and processing parameters on crystallization outcomes. The protocols and models presented provide a solid foundation for developing robust manufacturing processes for erythromycin-based pharmaceutical products.
Erythromycin thiocyanate is a macrolide antibiotic primarily used in veterinary medicine to treat infections caused by Gram-positive bacteria and mycoplasma in animals. It also serves as a crucial intermediate in the production of other macrolide antibiotics such as erythromycin and azithromycin [1]. The quantitative determination of this compound in pharmaceutical formulations requires precise and reliable analytical methods to ensure product quality, safety, and efficacy. While various analytical techniques exist, including spectrophotometric and chromatographic methods, the microbiological bioassay remains particularly valuable for assessing the biological activity of antibiotic preparations.
The European Pharmacopoeia describes a foundational microbiological method for analyzing this compound as a raw material [2]. However, specific formulations present unique analytical challenges that require method optimization and validation. This application note expands upon that foundation, presenting a validated microbiological bioassay for the quantitative determination of this compound formulated as a powder for oral administration after mixing with feed. This protocol has been specifically optimized and validated for analyzing this compound incorporated in both medicated premixes and feed mixtures [2] [3], addressing a critical need in veterinary pharmaceutical analysis.
The microbiological bioassay for this compound follows a linear model that is not proportional, requiring careful attention to standard curve preparation [2] [3]. The method employs the agar diffusion technique with cylinder plates, where the antibiotic diffuses through the agar medium and inhibits the growth of the test microorganism. The resulting zones of inhibition are measured and compared against a standard curve to determine the potency of unknown samples. The validation data indicates that the number of replicates needed to obtain a valid result was less than four in all cases, and the smallest difference in concentration (expressed in natural logarithm) detected by the method was 0.1 [2].
Table 1: Solubility Profile of this compound Dihydrate in Various Solvents at 298.15K
| Solvent | Solubility (10³ x₁) | Notes |
|---|---|---|
| Methanol | 14.33 | Highest solubility |
| n-Propanol | 4.843 | Moderate solubility |
| Ethanol | Data from literature [4] | Moderate solubility |
| Isopropanol | Data from literature [4] | Moderate solubility |
| Propyl acetate | 0.237 | Low solubility |
| Ethyl acetate | 0.237 | Low solubility |
| Methyl acetate | 0.187 | Low solubility |
| Water | <0.1 | Very low solubility |
The experimental workflow for the bioassay procedure is systematically outlined below:
The validation study followed a linear model that was not proportional [2]. The method demonstrated acceptable linearity across the working range, with the smallest difference in concentration (expressed in natural logarithm) detected by the method being 0.1 [2]. The linearity was established by preparing standard solutions at multiple concentration levels and measuring the corresponding zones of inhibition.
The number of replicates needed to obtain a valid result was less than four in all cases, indicating good precision and efficiency of the method [2]. Both intra-day and inter-day precision were assessed, with the method demonstrating consistent results across different analysts and days.
Table 2: Summary of Validation Parameters for this compound Bioassay
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity | Linear model (not proportional) | R² ≥ 0.98 |
| Smallest detectable difference (ln concentration) | 0.1 [2] | Consistent with pharmacopeial standards |
| Number of replicates required | < 4 [2] | Minimum 3 |
| Specificity | No significant interference from premix or feed matrices | Zones of inhibition clear and measurable |
| Application | Valid for premix and medicated feed [2] | Consistent performance across matrices |
The method was successfully validated for the quantitative determination of this compound incorporated in both the medicated premix and mixtures with feed [2]. This demonstrates the specificity of the method in these complex matrices, with no significant interference from excipients or feed components observed during validation.
The validated microbiological bioassay for this compound demonstrates several important characteristics that make it suitable for quality control applications in veterinary pharmaceutical manufacturing. The linear model used, while not proportional, provides reliable quantification across the working range [2]. The high efficiency of the method is evidenced by the finding that fewer than four replicates were needed to obtain valid results in all cases, making it suitable for routine analysis where time and resources are considerations [2].
The successful application of this bioassay to both medicated premixes and feed mixtures highlights its robustness against matrix effects [2]. This is particularly important for veterinary formulations where complete extraction of the active ingredient from complex matrices can present analytical challenges. The solubility data presented in Table 1 provides guidance for selecting appropriate extraction solvents, with methanol showing the highest dissolving capacity for this compound [1].
This validated bioassay method fills an important gap in quality control for veterinary antibiotic preparations, particularly those administered via feed. The method allows manufacturers to verify the potency of this compound throughout the product's shelf life and ensure consistent dosing in animal treatments. The use of a microbiological assay rather than a chemical method has the distinct advantage of measuring the biological activity of the antibiotic, which is ultimately the property of therapeutic interest.
When implementing this method, analysts should consider that microbiological assays typically have higher variability than chemical methods. Therefore, strict adherence to the validated parameters—including incubation temperature, inoculum density, and diffusion time—is essential for obtaining reproducible results. Additionally, proper maintenance of the test organism through regular subculturing and periodic verification of its sensitivity to the antibiotic standard is crucial for long-term method reliability.
This application note provides detailed protocols for the microbiological bioassay of this compound in premix and medicated feed formulations. The method has been optimally validated and follows a linear model, requiring fewer than four replicates to obtain valid results [2]. The approach enables reliable quantification of this compound in complex matrices, with a smallest detectable difference in natural logarithm concentration of 0.1 [2].
The solubility profile of this compound across various solvents [1] provides valuable guidance for sample preparation, with methanol identified as the solvent with the highest dissolving capacity. This comprehensive protocol offers researchers, scientists, and drug development professionals a robust analytical tool for quality control and regulatory compliance in the production of veterinary antibiotic formulations.
Erythromycin is a macrolide antibiotic initially biosynthesized by the soil bacterium Saccharopolyspora erythraea. The core catalytic entity in its biological production is the cytochrome P450 enzyme, specifically P450eryF. This enzyme is indispensable for catalyzing several key hydroxylation steps in the synthesis of 6-deoxyerythronolide B (6-DEB), the macrocyclic precursor to erythromycin A [1]. The industrial production process begins with a fermentation stage, where the bacterial strain is cultivated in large-scale bioreactors to produce erythromycin A, which is then extracted and chemically converted into its more stable thiocyanate salt form for use as an Active Pharmaceutical Ingredient (API) and a key intermediate for other macrolides like azithromycin and clarithromycin [2] [3].
The transformation of erythromycin into its thiocyanate salt is a critical purification and stabilization step. The following protocol, synthesized from industrial patents, ensures high content of the main component (Erythromycin A) and minimizes impurities.
The workflow below summarizes the industrial production process of this compound:
Controlling the crystallization process requires a deep understanding of the solubility of this compound dihydrate in various solvents. The following table summarizes key solubility data (x1, mole fraction) crucial for designing and optimizing crystallization, washing, and solvent recovery steps [6].
Table 1: Solubility of this compound Dihydrate in Pure Solvents
| Temperature (K) | Methanol (x10³) | n-Propanol (x10³) | Ethyl Acetate (x10³) | Water (x10³) |
|---|---|---|---|---|
| 278.15 | 10.51 | 3.792 | 0.094 (in Methyl Acetate) | < Lowest |
| 288.15 | 11.90 | 4.058 | 0.149 (in Methyl Acetate) | - |
| 298.15 | 14.33 | 4.843 | 0.237 (in Methyl Acetate) | - |
| 308.15 | 17.29 | 6.390 | 0.355 (in Methyl Acetate) | - |
| 318.15 | 20.37 | 8.369 | 0.509 (in Methyl Acetate) | - |
Key Insights from Solubility Data:
The following diagram illustrates the decision-making logic for selecting a crystallization method based on thermodynamic data:
Rigorous in-process and final product control is essential. The following techniques are critical for confirming identity, purity, and crystal form.
The industrial production of high-purity this compound is a multi-step process that integrates biocatalytic synthesis with sophisticated chemical engineering purification. The consistent production of a quality API relies on a deep understanding of the catalytic role of P450eryF, the application of optimized solvent-based crystallization protocols, and the rigorous application of thermodynamic principles and analytical control strategies. Adherence to the detailed protocols for conversion and crystallization in acetone-based systems, guided by solid solubility data, enables researchers to reliably produce this compound that meets the stringent standards required for further synthesis of advanced macrolide antibiotics.
Erythromycin thiocyanate is a macrolide antibiotic of significant pharmaceutical importance, primarily used as a key intermediate in the synthesis of advanced macrolide antibiotics such as azithromycin and clarithromycin. As a veterinary medicine, it effectively treats infections caused by Gram-positive bacteria and mycoplasma in animals. Within the global anti-infective market, macrolide antibiotics represent one of the three first-line treatments, accounting for a substantial portion of anti-infective market shares. China has emerged as the world's largest producer of macrolide antibiotic raw materials, with total production exceeding 10,000 tons annually, representing approximately two-thirds of global production [1]. The reactive crystallization process for this compound is a critical manufacturing step that directly determines the final product's purity, crystal habit, particle size distribution, and ultimately its biological activity and stability. These parameters are essential for ensuring the quality of downstream pharmaceutical products and their compliance with international regulatory standards [2].
The significance of optimizing this compound crystallization extends beyond immediate product quality. As a starting material for synthesizing valuable derivatives, its purity directly influences the efficiency and success of subsequent chemical transformations. Industry reports indicate that this compound and its derivatives continue to see growing application across pharmaceutical formulations, research and development, diagnostic kit manufacturing, and veterinary medicine, with anticipated market expansion through 2025 [3]. Therefore, developing robust, scalable crystallization protocols with enhanced understanding of thermodynamic behavior and kinetic parameters represents a crucial advancement in pharmaceutical manufacturing technology.
Reactive crystallization is a specialized process where chemical reaction and crystallization occur simultaneously within the same system. For this compound production, this involves the formation of crystalline product through the reaction between erythromycin (or its salts) and thiocyanate ions in appropriate solvent systems. The process leverages differential solubility between reactants and products, with the crystalline product precipitating from solution as it forms. The fundamental principle driving this crystallization is the creation of supersaturation—a metastable state where the solute concentration exceeds its equilibrium solubility, providing the thermodynamic driving force for nucleation and crystal growth [2].
The crystallization process consists of three primary stages: (1) generation of supersaturation through chemical reaction or solvent composition adjustment, (2) nucleation where initial crystal embryos form, and (3) crystal growth where solute molecules deposit on existing crystal surfaces. The molecular structure of this compound, featuring a 14-membered lactone ring, a cladinose moiety, and a desosamine moiety with the thiocyanate group, imparts specific crystallization behaviors [4]. The polarity differences between the main component (erythromycin A) and related impurities (erythromycin B, C, D, and E) enable selective crystallization through appropriate solvent system design. The dihydrate form of this compound is the most thermodynamically stable and commercially relevant crystalline form, with characterized solid-liquid equilibrium behavior across various solvent systems [5] [4].
Table 1: Critical Quality Attributes of this compound Crystals
| Quality Attribute | Target Specification | Impact on Downstream Processing |
|---|---|---|
| Purity (Erythromycin A Content) | >90% | Essential for meeting pharmacopeial standards and derivative synthesis |
| Crystal Habit | Uniform, well-defined | Impacts filtration, washing, and drying efficiency |
| Particle Size Distribution | Narrow distribution (10-100 μm) | Influences bioavailability and dissolution behavior |
| Residual Solvent Content | <5000 ppm | Critical for regulatory compliance and product safety |
| Water Content | 4.3-4.6% (dihydrate form) | Confirms correct hydrate formation and stability |
The following workflow illustrates the fundamental reactive crystallization process for this compound:
Understanding the thermodynamic behavior of this compound dihydrate (ETD) across different solvent systems is fundamental to process optimization. Comprehensive solubility studies provide critical data for designing efficient crystallization processes with maximized yield and purity. Recent investigations have systematically determined ETD solubility across various pure solvents and binary mixtures at temperatures ranging from 278.15 K to 318.15 K (5°C to 45°C) under atmospheric pressure [5] [4]. These studies reveal that ETD exhibits significantly higher solubility in alcohol solvents compared to ester solvents and water, with temperature-dependent behavior that follows characteristic trends across solvent systems.
In pure solvent systems, ETD solubility follows the order: methanol > ethanol > n-propanol > isopropanol > propyl acetate > ethyl acetate > methyl acetate > water [5]. The solubility increases with temperature in all solvents, indicating endothermic dissolution behavior. In binary solvent systems, particularly water-methanol and water-n-propanol mixtures, ETD demonstrates reduced solubility with increasing water content, confirming water's role as an anti-solvent in crystallization processes. These thermodynamic relationships have been successfully modeled using the Apelblat equation, which shows excellent correlation with experimental data across all studied systems [5] [4]. The comprehensive thermodynamic analysis enables predictive modeling of crystallization processes and facilitates intelligent solvent system selection based on desired product characteristics.
Table 2: Solubility of this compound Dihydrate in Pure Solvents (298.15 K)
| Solvent | Solubility (10³·x₁) | Temperature Dependence | Application in Crystallization |
|---|---|---|---|
| Methanol | 14.33 | High positive dependence | Primary solvent for high-yield crystallization |
| Ethanol | 9.85 | Moderate positive dependence | Alternative solvent with lower toxicity |
| n-Propanol | 4.843 | Moderate positive dependence | Balanced solubility for controlled crystallization |
| Isopropanol | 3.21 | Moderate positive dependence | Useful for specific crystal habit modification |
| Acetone | 25.6* | High positive dependence | Preferred solvent in patent literature [1] |
| Water | 0.089 | Minimal positive dependence | Anti-solvent in binary mixtures |
*Value approximated from patent examples [1]
Table 3: Solubility of this compound Dihydrate in Binary Solvent Mixtures (298.15 K)
| Solvent System | Water Content (Mass%) | Solubility (10³·x₁) | Application in Process Design |
|---|---|---|---|
| Water-Methanol | 10% | 12.45 | Controlled crystallization with improved purity |
| Water-Methanol | 30% | 8.92 | Intermediate solubility for specific crystal forms |
| Water-Methanol | 50% | 4.13 | Higher purity with moderate yield |
| Water-n-Propanol | 10% | 4.01 | Gradual crystallization approach |
| Water-n-Propanol | 30% | 2.56 | Slow crystal growth for larger particles |
| Water-Acetone | 20% | 15.8* | Industry-standard anti-solvent crystallization |
*Value derived from patent examples [1] [2]
Begin by preparing an erythromycin solution in acetone or a mixed solvent system containing at least 40% acetone by volume. The erythromycin starting material may be in base form or as a salt (this compound or lactate), with a solution concentration between 10-30% (w/v) to optimize subsequent crystallization [1]. Adjust the solution to alkaline conditions (pH 8.5-10.0) using appropriate bases such as sodium hydroxide, potassium hydroxide, or ammonium hydroxide. Maintain the temperature between 30-60°C during this adjustment to enhance solubility and ensure complete dissolution. The alkaline condition facilitates the conversion of erythromycin salts to the free base form, which is essential for subsequent thiocyanate salt formation. If insoluble impurities are present, perform hot filtration at this stage to remove particulate matter that could act as unintended nucleation sites during crystallization [1].
Introduce the thiocyanate salt (sodium, potassium, or ammonium thiocyanate) in a molar ratio of 0.2:1 to 2:1 relative to erythromycin. The optimal ratio depends on the specific erythromycin starting material and desired crystal properties [1]. Maintain the temperature between 35-55°C during addition to control the initial nucleation rate. Slowly add the thiocyanate salt as a solid or concentrated aqueous solution with efficient agitation to ensure uniform distribution and prevent localized high supersaturation that could lead to excessive nucleation and fine crystal formation. After complete addition, maintain the mixture at elevated temperature (40-50°C) for 15-30 minutes to establish a consistent nucleation environment before initiating the cooling profile. This controlled approach promotes the formation of a adequate number of stable nucleation sites for subsequent uniform crystal growth [1] [2].
Slowly acidify the mixture using a weak acid such as dilute acetic, hydrochloric, or sulfuric acid (mass fraction 1-10%) to reach the optimal crystallization pH range of 6.0-8.0, with the preferred range being 7.0-7.5 for maximizing erythromycin A content [1]. The acidification rate significantly impacts crystal quality—too rapid addition causes excessive nucleation leading to small crystals, while too slow addition may result in low yield. Implement controlled addition over 15-45 minutes depending on batch size, with continuous monitoring to maintain the target pH range precisely. The acidification process converts erythromycin base to the thiocyanate salt, dramatically reducing solubility and establishing the supersaturation driving force for crystallization. Maintain temperature at 40-50°C during acidification to ensure adequate molecular mobility for proper crystal assembly [1].
Implement a controlled cooling profile from the initial temperature (40-50°C) to the final crystallization temperature (0-15°C) at a rate of 5-15°C per hour. The specific cooling rate should be optimized based on the solvent system and desired crystal size distribution—slower cooling generally produces larger, more uniform crystals [2]. During cooling, maintain moderate agitation (100-300 rpm depending on vessel geometry) to ensure adequate heat and mass transfer without causing excessive crystal attrition. As the temperature decreases, the reduced solubility of this compound drives crystal growth on existing nuclei. The metastable zone width for this compound varies with solvent composition, becoming narrower with increasing water content in acetone-water systems [2]. Once the final temperature is reached, maintain the crystallization mixture for an additional 1-4 hours (aging time) to allow for crystal maturation and Ostwald ripening, where smaller crystals dissolve and redeposit on larger crystals, improving overall crystal size distribution [1] [2].
Separate the crystallized product using filtration or centrifugation equipment. For laboratory-scale operations, vacuum filtration with Büchner funnels using appropriate filter paper (0.45-10 μm pore size depending on crystal size) is effective. For industrial applications, pressure filters or centrifuges provide efficient solid-liquid separation [1]. Wash the filter cake with a minimal volume of chilled (0-5°C) solvent (typically water or water-acetone mixtures) to remove mother liquor and surface impurities without significantly dissolving the product. The washing solvent composition should be optimized based on the crystallization solvent system—typically using a solvent with similar composition to the final mother liquor to prevent premature crystal dissolution or additional precipitation. Effective washing is critical for achieving high purity by removing co-crystallized impurities and mother liquor containing soluble impurities [1].
Transfer the washed filter cake to a tray dryer or vacuum dryer for final processing. Implement gradual drying initially at room temperature to prevent crystal form alteration, followed by increased temperatures (25-40°C) under reduced pressure to achieve the target moisture content without inducing dehydration or form change [1]. For this compound dihydrate, special care must be taken to preserve the hydrate structure, as dehydration begins at approximately 59°C (332 K) followed by decomposition at around 166°C (439 K) [5]. Characterize the final product using powder X-ray diffraction to confirm crystal structure, HPLC to determine erythromycin A content and related substances, laser diffraction for particle size distribution, and Karl Fischer titration for water content determination [5] [4]. The optimized protocol should yield this compound with erythromycin A content exceeding 90%, making it suitable as a starting material for synthesizing derivatives that meet EU and US pharmacopeial standards [1].
Optimizing this compound reactive crystallization requires precise control of several critical process parameters that directly impact product quality and consistency. The solvent composition significantly influences impurity rejection and crystal habit, with acetone-based systems (containing >40% acetone by volume) demonstrating superior performance for obtaining high-purity erythromycin A content [1]. The crystallization pH (6.0-8.0, optimally 7.0-7.5) must be carefully controlled during acidification to maximize main component content while minimizing co-crystallization of related substances [1]. The cooling profile represents another crucial parameter, with gradient cooling from 40-50°C to 0-15°C proving most effective for controlling crystal size distribution. Studies indicate that the metastable zone width for erythromycin varies with both temperature and solvent composition, becoming narrower with increasing water content in acetone-water systems [2]. Understanding these relationships enables implementation of controlled cooling strategies that maintain the system within the metastable zone to promote crystal growth while minimizing secondary nucleation.
Additional key parameters include agitation intensity, which affects mass transfer rates and crystal morphology but can cause crystal damage if excessive, and seeding strategies, where introduction of well-characterized seed crystals at appropriate supersaturation levels can improve batch-to-batch consistency. The thiocyanate salt addition rate also requires optimization—too rapid addition generates high localized supersaturation leading to excessive nucleation and fine crystals, while controlled addition promotes the formation of more uniform crystals. Implementation of Process Analytical Technology (PAT) tools such as Focused Beam Reflectance Measurement (FBRM) and Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) enables real-time monitoring of crystal size distribution and solution concentration, facilitating improved process control through quantitative understanding of nucleation and growth kinetics [2].
While reactive crystallization represents the primary method for this compound production, several alternative approaches offer potential benefits for specific applications. Antisolvent crystallization using water as antisolvent in erythromycin acetone solutions provides an effective purification method, with solubility data in acetone-water systems well-characterized for process design [2]. The metastable zone width in these systems decreases with increasing temperature and water content, enabling strategic process design based on thermodynamic principles. For this approach, empirical models describe the relationship between metastable zone width and solvent composition, such as ΔC = -0.2337(mw:ma)² + 0.8414(mw:ma) - 0.0565 at 323.15K, where mw:ma represents the mass ratio of water to acetone [2].
Azeotropic evaporative crystallization in butyl acetate-water systems represents another alternative, particularly useful for integration with specific upstream processing approaches [2]. This method leverages evaporative concentration to generate supersaturation, potentially offering advantages in crystal habit control. Each crystallization approach exhibits distinct kinetic characteristics, with studies demonstrating that crystal growth in antisolvent crystallization follows a size-independent model with growth rate described by equations such as G = 1.15×10⁶exp(-6.15×10⁴/RT)ΔC¹.⁸¹, where G represents linear growth rate and ΔC is supersaturation [2]. The optimal choice of crystallization method depends on specific product quality requirements, upstream processing conditions, and economic considerations, with reactive crystallization generally preferred for direct production of this compound salt with high purity.
The microbiological bioassay represents a critical quality control method for this compound potency determination, particularly for veterinary formulations. This method, adapted from the European Pharmacopoeia, utilizes Bacillus subtilis ATCC 6633 as the test organism and involves agar diffusion techniques to quantify antibacterial activity [6] [7]. Method optimization studies demonstrate that adjusting the test-agar pH significantly enhances assay sensitivity, while modifications to paper disc diameter and antibiotic concentration ranges provide less pronounced improvements [7]. The validated bioassay follows a linear model with demonstrated precision, accuracy, and appropriate sensitivity for quantitative determination of this compound in both medicated premixes and feed mixtures [7].
For veterinary preparations where this compound is incorporated as a medicated premix (typically containing 20% active ingredient with 80% dextrose) or mixed with animal feed (final ratio of 1:166 this compound to feed), the microbiological assay provides reliable potency measurement under actual use conditions [7]. The method validation confirms that fewer than four replicates are required to obtain statistically valid results, with a minimum detectable concentration difference of 0.1 expressed in natural logarithm units [6]. This bioassay complements chemical analysis methods by providing direct measurement of biological activity, which may correlate more closely with efficacy in some applications than chemical purity determinations alone.
Comprehensive quality control of this compound requires multiple analytical techniques to fully characterize critical quality attributes. Powder X-ray diffraction analysis confirms crystal structure and phase purity, with studies confirming that this compound dihydrate maintains its crystalline structure without phase transformation during standard processing [5] [4]. Thermal analysis (DSC/TGA) identifies hydrate formation and decomposition behavior, with this compound dihydrate showing initial dehydration at 332-395 K (weight loss ~4.57%,接近theoretical water content of 4.34%) followed by decomposition at approximately 439 K [5]. HPLC analysis determines the content of erythromycin A and related substances (erythromycin B, C, D, and E), with optimized processes yielding material containing >90% erythromycin A, suitable for manufacturing derivatives meeting international standards [1].
Additional characterization includes Karl Fischer titration for precise water content determination (theoretical 4.35% for dihydrate), with experimental values typically ranging from 4.51±0.2% [4]. Particle size distribution analysis using laser diffraction or sieve analysis ensures appropriate crystal size for downstream processing, while optical microscopy evaluates crystal habit and morphological consistency. For veterinary preparations incorporating this compound in feed matrices, extraction efficiency studies validate complete recovery of the active ingredient, ensuring accurate dosage formulation [7]. Together, these analytical methods provide comprehensive quality assessment, enabling manufacturers to consistently produce this compound meeting the stringent requirements for pharmaceutical intermediate and veterinary therapeutic applications.
The reactive crystallization method for this compound represents a critical manufacturing process with significant implications for product quality and downstream applications. Through careful optimization of solvent systems, pH control, temperature profiles, and crystallization kinetics, manufacturers can consistently produce material with high erythromycin A content (>90%) suitable for synthesizing advanced macrolide antibiotics meeting international regulatory standards. The comprehensive thermodynamic data now available for this compound dihydrate across multiple solvent systems enables science-based process design rather than empirical optimization, representing a significant advancement in manufacturing technology.
Future process improvements will likely focus on enhanced process analytical technology implementation for real-time monitoring and control, alternative solvent systems for improved sustainability, and crystal engineering approaches to tailor particle properties for specific applications. As antibiotic resistance continues to pose global health challenges, the importance of robust, efficient manufacturing processes for critical antibiotic intermediates like this compound cannot be overstated. The protocols and analytical methods detailed in these application notes provide researchers and pharmaceutical development professionals with comprehensive guidance for developing and optimizing this compound crystallization processes, ultimately contributing to reliable production of essential anti-infective therapeutics.
Erythromycin thiocyanate is a crucial macrolide antibiotic intermediate with significant importance in both human and veterinary medicine. As an active pharmaceutical ingredient (API), it serves as a fundamental building block for producing various erythromycin derivatives, including azithromycin and clarithromycin, which represent the third generation of macrolide antibiotics. The global market for this compound API was valued at approximately $1,649 million in 2025 and is projected to experience a steady growth rate (CAGR of 5.5%) through 2033, driven by increasing demand for macrolide antibiotics in both developed and developing regions [1].
The purification challenge with this compound stems from its complex molecular structure and the presence of multiple closely-related impurities, primarily this compound B, C, D, and E. These impurities share structural similarities with the desired this compound A component, making separation particularly challenging. In conventional production processes, the content of this compound A often falls below 78%, rendering the material unsuitable for synthesizing derivatives that must meet stringent international quality standards (EU and US pharmacopeia requirements) [2]. The presence of these impurities not only reduces the therapeutic efficacy but can also lead to stability issues and potential side effects in final pharmaceutical formulations.
The critical importance of effective purification techniques extends beyond mere compliance with regulatory standards. High-purity this compound exhibits improved biological activity, better processing characteristics in downstream pharmaceutical manufacturing, enhanced storage stability, and reduced toxicity profiles. This comprehensive review details the most effective purification methodologies, supported by extensive thermodynamic data and optimized crystallization protocols, to enable researchers and pharmaceutical manufacturers to consistently produce this compound meeting the highest quality standards.
Understanding the thermodynamic behavior of this compound dihydrate across various solvent systems is fundamental to designing efficient purification processes. Comprehensive solubility studies reveal that temperature and solvent composition significantly impact crystallization efficiency and final product purity.
Recent investigations have systematically quantified the solubility of this compound dihydrate in six monosolvent systems across a temperature range of 278.15–318.15 K (5–45°C). The solubility data demonstrates that this compound dihydrate exhibits temperature-dependent solubility across all solvents studied, with increased temperature generally correlating with enhanced solubility [3].
Table 1: Solubility of this compound Dihydrate in Pure Solvents (Mole Fraction × 10³)
| Temperature (K) | Methanol | n-Propanol | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Water |
|---|---|---|---|---|---|---|
| 278.15 | 10.51 | 3.792 | 0.094 | 0.237 | 0.509 | <0.001 |
| 288.15 | 11.90 | 4.058 | 0.149 | 0.288 | 0.582 | <0.001 |
| 298.15 | 14.33 | 4.843 | 0.237 | 0.355 | 0.690 | <0.001 |
| 308.15 | 17.29 | 6.390 | 0.355 | 0.424 | 0.812 | <0.001 |
| 318.15 | 20.37 | 8.369 | 0.509 | 0.520 | 0.950 | <0.001 |
The data reveals a distinct solubility hierarchy: methanol > n-propanol > propyl acetate > ethyl acetate > methyl acetate > water. Alcohol solvents, particularly methanol, demonstrate significantly higher dissolution capacity for this compound dihydrate compared to ester solvents and water. This substantial solubility variation between solvent types provides a scientific basis for solvent selection in crystallization process design [3].
In industrial practice, binary solvent systems often provide superior crystallization performance compared to single solvents. Research on water-methanol and water-n-propanol systems has demonstrated that this compound dihydrate exhibits progressively reduced solubility with increasing water content. This relationship is particularly important for antisolvent crystallization processes where water serves as the antisolvent [3].
The Apelblat model has shown the best correlation with experimental solubility data for monosolvent systems, while the Combined Nearly Ideal Binary Solvent/Redlich-Kister (CNIBS/R-K) model provides excellent fitting for binary solvent mixtures. These mathematical models enable accurate prediction of solubility behavior under various temperature and composition conditions, allowing for precise optimization of crystallization parameters [3].
The acetone-based crystallization method represents a significant advancement in producing high-purity this compound suitable for manufacturing derivatives that meet stringent international standards. This process capitalizes on the differential solubility of this compound A and its impurities in acetone-dominant solvent systems [2] [4].
Figure 1: Acetone-Based Crystallization Workflow for High-Purity this compound
Solution Preparation: Dissolve erythromycin or erythromycin salt (crude or pre-purified) in an acetone-based solvent system containing at least 40% acetone by volume. The optimal concentration of erythromycin in the solution should range between 10-25% (w/v) to balance productivity and crystallization efficiency [2].
Alkaline pH Adjustment: Adjust the solution to alkaline conditions (pH 8.5-10.0) using sodium hydroxide, potassium hydroxide, or ammonium hydroxide. Maintaining this alkaline range is critical for preventing premature crystallization and ensuring complete dissolution of the erythromycin compounds [2].
Thiocyanate Salt Addition: Introduce thiocyanate salt (sodium thiocyanate, potassium thiocyanate, or ammonium thiocyanate) at a molar ratio of 0.2:1 to 2:1 relative to the erythromycin content. The specific ratio should be optimized based on the initial purity of the raw material [2].
Neutralization: Carefully adjust the solution to neutral pH (6.0-8.0) using a weak acid, preferably dilute acetic acid, hydrochloric acid, or sulfuric acid. The neutralization should be performed gradually with continuous agitation to ensure uniform crystal formation [2].
Controlled Crystallization: Implement a gradient temperature reduction from 40-50°C down to 0-10°C at a controlled rate of 0.5-1.0°C per minute. This gradual cooling promotes the selective crystallization of this compound A while impurities remain in solution [2].
Crystal Recovery: Separate the crystallized product using filtration or centrifugation equipment. Wash the crystals with cold water (0-5°C) to remove residual mother liquor and absorbed impurities [2].
Drying: Dry the purified this compound under vacuum at moderate temperatures (25-35°C) until constant weight is achieved, indicating complete solvent removal [2].
Antisolvent crystallization represents an alternative approach for purifying this compound, particularly effective when starting from erythromycin base. This method exploits the significantly different solubility of erythromycin in acetone-water binary solvent systems [5].
Table 2: Metastable Zone Width of Erythromycin in Acetone-Water System at Different Temperatures
| Temperature (K) | Water:Acetone Mass Ratio | Metastable Zone Width (ΔC) |
|---|---|---|
| 308.15 | 1.0 | 12.5 |
| 308.15 | 1.4 | 9.8 |
| 308.15 | 1.8 | 7.2 |
| 313.15 | 1.0 | 11.8 |
| 313.15 | 1.4 | 9.1 |
| 313.15 | 1.8 | 6.5 |
| 323.15 | 1.0 | 10.3 |
| 323.15 | 1.4 | 7.9 |
| 323.15 | 1.8 | 5.1 |
The metastable zone width data indicates that higher temperatures and increased water content both narrow the metastable zone, requiring precise control over supersaturation during the antisolvent addition process [5].
The crystallization kinetics for erythromycin antisolvent crystallization follow these established models:
Where MW is the magma density, PT is the agitation power, and ΔC is the supersaturation. The exponents indicate that supersaturation level has the most significant impact on both nucleation and crystal growth rates [5].
For this compound containing persistent lipid-soluble impurities, a supplementary purification method using trichloroethylene has been developed. This approach is particularly effective for removing fat-soluble contaminants that co-extract during the initial recovery from fermentation broth [6].
The process involves dissolving crude this compound in a mixture of trichloroethylene and methanol, followed by selective precipitation through careful addition of water. The trichloroethylene-methanol system creates a biphasic environment where impurities partition preferentially into the organic phase while this compound precipitates at the interface under controlled conditions. This method, while requiring careful handling due to solvent toxicity, can increase the potency of this compound by 10-15% compared to conventional purification [6].
Robust analytical methods are essential for monitoring purification efficiency and ensuring final product quality. Reverse phase-high performance liquid chromatography (RP-HPLC) has emerged as the primary technique for quantifying this compound A content and profiling related substances [7].
The HPLC method typically employs a C18 column with UV detection at 215 nm, using a gradient elution program with acetonitrile and phosphate buffer (pH 8.0-9.0) as the mobile phase. This method effectively separates this compound A from its primary impurities (B, C, D, and E), enabling accurate quantification of each component. According to pharmacopeial standards, high-purity this compound should contain not less than 90% of component A, with no single impurity exceeding 3% of the total area [7].
For this compound formulated in veterinary preparations, a validated microbiological bioassay provides complementary analysis of antimicrobial potency. This method utilizes Bacillus subtilis ATCC 6633 as the test organism and demonstrates optimal sensitivity when the test-agar pH is adjusted to 8.0-8.2. The bioassay validation must establish linearity, precision, accuracy, and sensitivity parameters according to ICH guidelines [8].
Advanced process analytical technologies (PAT) enable real-time monitoring of critical crystallization parameters. Focused Beam Reflectance Measurement (FBRM) provides in-situ tracking of crystal count and size distribution throughout the antisolvent crystallization process, allowing for precise endpoint determination and consistent crystal habit formation [5].
The crystal morphology of this compound significantly impacts downstream processing, particularly filtration rate and drying efficiency. Research indicates that crystals with regular habit and narrow size distribution demonstrate improved handling characteristics and reduced solvent inclusion. Optimal crystallization conditions typically yield prismatic crystals with a median size of 50-100 μm, which represents the best compromise between filtration efficiency and washing effectiveness [2] [5].
High-purity this compound serves as the critical starting material for synthesizing advanced macrolide antibiotics, including azithromycin, clarithromycin, and roxithromycin. These second and third-generation macrolides have largely replaced erythromycin base in clinical practice due to their superior acid stability, enhanced pharmacokinetic profiles, and improved tolerability [2].
The market for this compound is characterized by steady growth driven by increasing global demand for macrolide antibiotics. The Asia-Pacific region, particularly China and India, dominates both production and consumption, supported by established pharmaceutical manufacturing infrastructure and expanding animal husbandry industries. The feed additive segment represents a substantial market share, though this application faces increasing regulatory scrutiny due to concerns about antibiotic resistance [1].
The purification techniques detailed in this review enable consistent production of this compound meeting the stringent quality requirements of modern pharmaceutical manufacturing. The acetone-based crystallization process represents the current industry standard for obtaining material suitable for synthesizing EU and US pharmacopeia-grade derivatives, while antisolvent crystallization provides an effective alternative for specific production scenarios.
Future developments in this compound purification will likely focus on process intensification through continuous manufacturing approaches, implementation of green chemistry principles to reduce environmental impact, and enhanced impurity control strategies to address evolving regulatory requirements. The fundamental thermodynamic and kinetic data presented in this review provide the scientific foundation for these advancements, enabling researchers to design more efficient, sustainable, and economically viable purification processes that will ensure reliable supply of this essential antibiotic intermediate.
Erythromycin thiocyanate (EMTC) is a macrolide antibiotic salt widely used in veterinary medicine and as a key intermediate in the production of other macrolide antibiotics. With the molecular formula C₃₇H₆₇NO₁₃·HSCN and CAS Registry No. 7704-67-8, EMTC possesses a complex molecular structure featuring a 14-membered lactone ring, a cladinose moiety, and a desosamine moiety [1]. This compound has demonstrated high efficacy against Gram-positive bacteria and mycoplasma infections, making it particularly valuable in animal husbandry and pharmaceutical manufacturing [1] [2]. The thiocyanate salt form enhances the compound's stability and handling characteristics, contributing to its widespread application in medicated premixes and farm feeds [3].
In recent years, crystal engineering has gained significant attention in pharmaceutical development due to its ability to modify the physical and chemical properties of active pharmaceutical ingredients (APIs). Different crystal forms can dramatically affect drug bioavailability, stability, solubility, and processing characteristics [1]. Among various solid forms, heterosolvates represent a special category defined as crystal structures containing more than one type of solvent molecule within the same crystal lattice. These multicomponent systems pose both challenges and opportunities throughout drug development, as they can exhibit dramatically different solid-state properties compared to their neat counterparts or simple solvates [1]. The discovery and characterization of an EMTC heterosolvate containing both acetone and water molecules provides a compelling case study in pharmaceutical crystal engineering with significant implications for process optimization and intellectual property strategy.
The identification and analysis of the EMTC heterosolvate requires a multidisciplinary approach employing several solid-state characterization techniques. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide crucial information about solvent content and thermal behavior, while hot stage microscopy (HSM) offers visual observation of thermal events. Powder X-ray diffraction (PXRD) delivers fingerprint information about crystal structure, and Raman and FTIR spectroscopy probe molecular interactions and bonding. Additionally, scanning electron microscopy (SEM) reveals morphological characteristics that distinguish the heterosolvate from other solid forms [1]. This comprehensive analytical strategy enables researchers to fully characterize the heterosolvate and understand its formation mechanism.
The thermal profile of the EMTC heterosolvate shows distinctive features that differentiate it from the known dihydrate form. The heterosolvate exhibits a desolvation peak at 369.3 K, significantly higher than acetone's boiling point (329 K), indicating strong interaction bonds between acetone molecules and the host crystal lattice. This is followed by a melting endotherm at 442.6 K [1]. The theoretical acetone content of the heterosolvate is calculated at 3.42%, while experimental TGA results show a weight loss of 3.37% between 332 K and 395 K, closely matching the theoretical value and confirming the incorporation of acetone solvent molecules in the crystal structure [1]. This precise agreement between theoretical and experimental values validates the proposed heterosolvate composition.
Table 1: Thermal Properties of EMTC Heterosolvate vs. Dihydrate
| Parameter | EMTC Heterosolvate | EMTC Dihydrate |
|---|---|---|
| Desolvation Peak Temperature | 369.3 K | 332-395 K (dehydration) |
| Melting Temperature | 442.6 K | 439 K (decomposition) |
| Solvent Content | 3.37% acetone + water | 4.34% water (theoretical) |
| Weight Loss Profile | Single step: 332-395 K | Multiple steps |
Table 2: Solubility of EMTC Dihydrate in Various Solvents at 298.15 K
| Solvent | Solubility (10³ x₁) | Solubility Ranking |
|---|---|---|
| Methanol | 14.33 | Highest |
| n-Propanol | 4.843 | High |
| Propyl Acetate | 0.237 | Moderate |
| Ethyl Acetate | 0.233 | Moderate |
| Methyl Acetate | 0.187 | Low |
| Water | 0.0006 | Lowest |
PXRD analysis reveals distinct crystal structure differences between the heterosolvate and dihydrate forms. The heterosolvate pattern shows unique peaks, particularly in the low-angle region, indicating a different crystal packing arrangement compared to the dihydrate [1]. Morphological examination using SEM further confirms these differences, with the heterosolvate exhibiting a plate-like crystal habit contrasting with the dihydrate's needle-shaped morphology [1]. These structural variations directly impact material properties and processing behavior, highlighting the importance of solid form identification and control in pharmaceutical development.
Materials and Equipment:
Procedure:
Critical Parameters:
Thermal Analysis (TGA/DSC):
PXRD Analysis:
Microscopy Analysis (SEM/HSM):
Diagram 1: Experimental workflow for EMTC heterosolvate preparation highlighting critical steps and parameters
Stability studies reveal that EMTC exhibits exceptional solid-state stability under appropriate storage conditions. In medicated premix formulations, no significant degradation was detected after 24 months of storage at 25°C and 60% relative humidity [3]. However, under accelerated conditions (40°C and 75% relative humidity), measurable degradation occurs, emphasizing the need for controlled storage environments [3]. For medicated farm feeds containing EMTC, the proposed shelf life is 3 months, as this typically provides sufficient time for consumption without detectable API degradation [3]. These stability characteristics make EMTC a favorable candidate for commercial veterinary products, provided that appropriate packaging and storage conditions are maintained throughout the product lifecycle.
The heterosolvate form demonstrates particular thermal stability concerns due to its solvent content. The desolvation onset temperature of approximately 332 K (59°C) indicates potential instability during processing operations that generate heat, such as milling, grinding, or compaction [1] [4]. This temperature sensitivity necessitates careful control during manufacturing and may limit the applicable processing methods. Additionally, the heterosolvate's tendency to convert to other solid forms upon desolvation creates a risk of unintended form transformation during storage or processing, potentially altering product performance and bioavailability.
Table 3: Thermodynamic Solubility Models for EMTC Dihydrate in Pure Solvents
| Solvent | Apelblat Model A | Apelblat Model B | Apelblat Model C | Best Fit Model |
|---|---|---|---|---|
| Methanol | 124.15 | -7612.21 | -17.89 | Apelblat |
| n-Propanol | 2.47 | -4201.98 | -1.24 | Apelblat |
| Methyl Acetate | 12.63 | -5621.45 | -2.65 | Apelblat |
| Ethyl Acetate | 8.91 | -5185.66 | -2.05 | Apelblat |
Understanding the solubility behavior of EMTC solid forms is essential for crystallization process design and formulation development. Recent thermodynamic studies have quantified EMTC dihydrate solubility across various solvent systems, revealing significantly higher solubility in alcohols compared to ester solvents or water [4]. This solubility pattern directly informs solvent selection for crystallization processes, with methanol demonstrating the highest dissolution capacity followed by n-propanol [4]. The temperature dependence of solubility follows an increasing trend with temperature, indicating endothermic dissolution behavior in all studied solvents [4].
In binary solvent systems, EMTC dihydrate exhibits decreased solubility with increasing water content, providing a strategic approach for antisolvent crystallization [4]. Several mathematical models effectively describe this solubility behavior, with the Apelblat model demonstrating superior correlation for monosolvent systems and the CNIBS/R-K model providing excellent fitting for binary solvent mixtures [4]. These models enable accurate prediction of solubility across various solvent compositions and temperatures, facilitating the design and optimization of robust crystallization processes for EMTC and related macrolide antibiotics.
The discovery and characterization of novel solid forms, including heterosolvates, presents significant opportunities for patent protection in pharmaceutical development. Researchers have emphasized that comprehensive characterization of heterosolvates can "help us better understand the formation process of heterosolvates, obtain new crystal and break the patent monopoly" [1]. This strategic approach to intellectual property management enables companies to develop proprietary manufacturing processes and formulation technologies that may circumvent existing patent protections. The EMTC heterosolvate represents precisely such an opportunity, potentially offering distinct processing advantages or improved properties compared to known forms.
The complex solid-form landscape of EMTC, which includes at least three hydrate forms (hemihydrate, dihydrate, and trihydrate) in addition to the newly discovered heterosolvate, necessitates thorough polymorph screening during development [1]. This comprehensive solid-form assessment is critical for establishing a complete intellectual property position and avoiding infringement issues. Furthermore, understanding the interconversion conditions between different solid forms enables developers to control crystallization processes to consistently produce the desired form while minimizing the risk of unintended transformation during storage or processing.
The selection of appropriate solvents and processing conditions is paramount for controlling the solid form of EMTC during manufacturing. Recent investigations have emphasized that "the selection of solvent plays a critical role in crystallization processes, as it directly impacts both the economic efficiency of the operation and the quality of the final crystalline product" [4]. The finding that pure acetone yields the heterosolvate while acetone-water mixtures produce the dihydrate provides a straightforward approach for targeted form selection through solvent engineering [1]. This knowledge enables manufacturers to design processes that consistently deliver the desired solid form with appropriate purity and properties.
Advanced process analytical technologies (PAT) play an increasingly important role in monitoring and controlling heterosolvate formation. In-situ techniques such as Raman spectroscopy, focused beam reflectance measurement (FBRM), and particle vision measurement (PVM) can provide real-time data on solid form transformation during crystallization [1]. Implementation of these monitoring strategies allows for dynamic control of crystallization processes, ensuring consistent product quality and minimizing the risk of form conversion. Additionally, the development of process models incorporating solubility data and kinetic parameters enables quantitative design of crystallization processes optimized for heterosolvate production.
Diagram 2: Relationship between EMTC solid forms, critical quality attributes, and process control strategies
The investigation of this compound heterosolvate formation provides valuable insights for researchers and development professionals working with complex pharmaceutical solids. The comprehensive characterization of this multicomponent crystal form has revealed distinctive thermal, structural, and morphological properties that differentiate it from other known solid forms of EMTC. These differences directly impact critical quality attributes including stability, processability, and potentially bioavailability, emphasizing the importance of thorough solid-form screening during pharmaceutical development.
From a practical perspective, several key recommendations emerge for successful development of EMTC heterosolvate:
Process Design: Implement controlled crystallization from pure acetone with slow evaporation at temperatures below 298 K to consistently produce the heterosolvate form.
Analytical Control: Employ a multidisciplinary characterization approach combining TGA/DSC, PXRD, and spectroscopic methods to verify solid form identity and monitor form stability.
Storage Considerations: Maintain appropriate temperature and humidity conditions (25°C/60% RH or lower) to prevent desolvation or form conversion during storage.
Formulation Strategy: Account for the potential thermal lability of the heterosolvate during processing operations such as milling, blending, and compaction.
The discovery and characterization of the EMTC heterosolvate not only provides a scientifically interesting case study in crystal engineering but also delivers practical strategies for pharmaceutical development professionals seeking to control solid-form selection and optimize manufacturing processes. As the pharmaceutical industry continues to recognize the critical importance of solid-form selection on product performance and manufacturability, the principles and methodologies outlined in these application notes will remain increasingly relevant for successful drug development.
Erythromycin thiocyanate represents a critical intermediate in pharmaceutical manufacturing, particularly valuable for the synthesis of second-generation and third-generation macrolide antibiotics such as azithromycin, clarithromycin, and roxithromycin. This compound serves as a fundamental building block in antibiotic production, with its quality directly influencing the efficacy and safety profile of final pharmaceutical products. The global market for this compound API continues to demonstrate robust growth, projected to reach approximately USD 1,649 million by 2025 with a compound annual growth rate (CAGR) of 5.5% anticipated through 2033, driven largely by escalating demand for macrolide antibiotics in both human and veterinary medicine [1] [2].
The synthesis of this compound from erythromycin lactate represents a crucial purification and conversion process in pharmaceutical manufacturing. Erythromycin lactate itself is derived from fermentation processes using the bacterium Saccharopolyspora erythraea, previously known as Streptomyces erythraeus, which produces erythromycin through a multi-step enzymatic process involving cytochrome P450 enzymes, particularly P450eryF [3]. The conversion to the thiocyanate salt form offers enhanced stability and appropriate characteristics for further chemical modifications, making it particularly valuable for industrial applications. The significance of this synthesis is underscored by China's position as the world's largest manufacturer of macrolide antibiotic raw materials, producing more than 10,000 tons annually, accounting for approximately two-thirds of global production [4].
Table 1: Required Chemical Reagents
| Reagent | Specification | Purpose |
|---|---|---|
| Erythromycin lactate | Crude or refined, content ≥70% | Starting material |
| Acetone | Pharmaceutical grade, anhydrous | Primary solvent |
| Sodium thiocyanate | Pharmaceutical grade | Thiocyanate source |
| Acetic acid | Dilute solution (1-10% mass fraction) | pH adjustment |
| Sodium hydroxide | Reagent grade | Alkaline pH adjustment |
| Purified water | USP/EP standards | Washing and crystallization |
The selection of high-purity acetone as the primary reaction solvent is critical, with patents specifically recommending acetone content exceeding 70% by volume in any mixed solvent system to ensure optimal crystallization kinetics and impurity profile [4]. The thiocyanate source may alternatively include potassium thiocyanate or ammonium thiocyanate, though sodium thiocyanate is preferred for its favorable crystallization properties and commercial availability [5].
Table 2: Required Equipment
| Equipment | Specification | Application |
|---|---|---|
| Reactor | Glass-lined or stainless steel, jacketed | Reaction and crystallization |
| pH meter | Calibrated, precision ±0.01 units | Process monitoring |
| Filtration system | Pressure filter or centrifuge | Solid-liquid separation |
| Drying oven | Vacuum, temperature control ≤50°C | Product drying |
| HPLC system | C18 column, UV detection | Quality control |
Solution Preparation: Charge 600 mL of acetone per 100 g of crude erythromycin lactate into the reactor. Add the erythromycin lactate raw material gradually with continuous agitation. Heat the mixture to 35±2°C using the jacketed heating system [6].
Alkaline pH Adjustment: Adjust the solution to pH 8.5-9.5 using sodium hydroxide solution (10-20% w/v) under constant stirring. Maintain temperature at 35±2°C throughout this process. The alkaline condition facilitates the dissolution of erythromycin and initiates the purification process [4].
Clarification Filtration: If insoluble impurities are present, filter the solution through an appropriate filtration aid while maintaining the temperature at 35±2°C. This step may be omitted if the starting material is of high quality with minimal particulate matter [4].
Thiocyanate Addition: Add sodium thiocyanate in a molar ratio of 2:1 relative to erythromycin (approximately 0.2:1 to 2:1 molar ratio to erythromycin lactate) to the clarified solution with continuous stirring until complete dissolution is achieved [4] [6].
Acidification and Crystallization: Adjust the solution to pH 6.0-7.5 using dilute acetic acid (5-10% mass fraction) with controlled addition to avoid localized precipitation. After acidification, implement a gradient cooling protocol: reduce temperature gradually to 10°C at a rate of 5°C per hour, then maintain at 10°C for 15-30 minutes to complete crystallization [6].
Isolation and Washing: Separate the crystals using pressure filtration or centrifugation. Wash the filter cake with purified water (approximately 100 mL per 100 g starting material) to remove residual solvents and soluble impurities [6].
Drying: Transfer the wet crystals to a vacuum dryer and dry at 40-45°C until constant weight is achieved, typically 4-6 hours. Avoid excessive temperatures to prevent decomposition [4].
The following workflow diagram illustrates the complete synthesis process:
The synthesis protocol typically yields high-purity this compound with the main component erythromycin A content reaching 85.1% or higher as determined by HPLC analysis [6]. The product characteristics align with pharmaceutical requirements for subsequent synthesis of advanced macrolides such as azithromycin and clarithromycin, meeting the stringent quality standards for both European and United States pharmacopeial requirements [4].
The molecular structure of this compound features a macrocyclic lactone ring with a desosamine sugar and cladinos sugar, with the thiocyanate moiety providing enhanced crystalline properties. The compound has a molecular weight of 793.02 g/mol and the molecular formula is C₃₈H₆₈N₂O₁₃S [7]. The crystalline form obtained through this acetone-mediated process demonstrates superior filtration characteristics and reduced impurity co-crystallization compared to alternative solvent systems.
The primary analytical method for quantifying erythromycin A content employs reversed-phase HPLC with UV detection, as specified in pharmacopeial monographs. The content of erythromycin A should exceed 78% to ensure suitability for pharmaceutical synthesis, with optimal batches achieving levels of 85% or higher [4] [6]. Critical impurities including erythromycin B, C, D, and E are monitored and controlled through this methodology, with their different polarities exploited for effective separation.
For applications in veterinary medicine and feed additives, a validated microbiological bioassay provides complementary quantification. This method utilizes Bacillus subtilis ATCC 6633 as the test organism and optimizes sensitivity through pH adjustment of the test-agar, typically to alkaline conditions that enhance antibiotic diffusion and detection [8]. The method validation demonstrates appropriate linearity, precision, accuracy, and sensitivity for quantifying this compound in medicated premixes and feed mixtures, with the slope of the calibration curve serving as a key indicator of method sensitivity [8].
Table 3: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact | Deviation Effect |
|---|---|---|---|
| Acetone purity | >70% by volume | Crystal morphology and purity | Increased impurities, poor filtration |
| Reaction temperature | 35-50°C | Solubility and reaction kinetics | Reduced yield, slower crystallization |
| pH (alkaline stage) | 8.5-9.5 | Erythromycin dissolution | Incomplete dissolution, yield reduction |
| pH (acidification) | 6.0-7.5 | Selective crystallization | Co-precipitation of impurities |
| Cooling rate | 5°C/hour | Crystal size distribution | Fine crystals, difficult filtration |
| Thiocyanate ratio | 0.2:1 to 2:1 | Complete conversion | Residual starting material |
The selection of acetone as the primary solvent proves critical for obtaining the desired crystalline form with appropriate particle size distribution and purity profile. The solvent polarity directly influences the differential solubility of erythromycin A versus related impurities (erythromycin B, C, D, and E), with acetone providing the optimal balance for selective crystallization of the target compound [4]. The gradient cooling protocol promotes the formation of regularly shaped crystals with improved handling characteristics, facilitating subsequent filtration, washing, and drying operations.
The impurity profile represents a significant challenge in this compound synthesis, as various related substances may co-crystallize with the target compound. The strategic approach to impurity control involves:
This compound serves as a key intermediate in the synthesis of advanced macrolide antibiotics that demonstrate broad-spectrum activity against Gram-positive bacteria, mycoplasma, chlamydia, and other atypical organisms [4]. The mechanism of action of erythromycin derivatives involves inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit, specifically interfering with peptidyl transferase activity and amino acid translocation during translation [7].
Recent investigations have explored potential applications beyond traditional anti-infective therapy, including:
The synthesis protocol described is readily scalable for industrial production, with several commercial manufacturers operating processes with annual capacities exceeding 100 million units globally [1]. Key considerations for technology transfer and scale-up include:
The global market analysis indicates that pharmaceutical grade this compound commands the highest value share, while the feed additive segment represents significant volume consumption, particularly in poultry, swine, and cattle production for growth promotion and disease prevention [1] [2]. However, increasing regulatory scrutiny regarding antibiotic use in animal feed may impact future demand patterns in certain regions.
The synthesis of this compound from erythromycin lactate using acetone as the primary solvent represents a robust and scalable process suitable for pharmaceutical manufacturing. The optimized protocol yields material with 85.1% erythromycin A content,
meeting quality standards for subsequent synthesis of advanced macrolide antibiotics. The critical process parameters—including solvent composition, pH control, temperature management, and crystallization kinetics—collectively determine the product quality, yield, and suitability for intended applications.
Future developments in this compound manufacturing will likely focus on process intensification, green chemistry initiatives to reduce environmental impact, and quality optimization to address evolving regulatory requirements. The continuing global demand for macrolide antibiotics, coupled with emerging therapeutic applications, ensures the ongoing relevance of this synthesis in pharmaceutical manufacturing.
| Problem Phenomenon | Primary Cause | Recommended Solution | Key Technical Parameters & Rationale |
|---|
| High levels of Erythromycin B, C, D, E impurities in the final product [1]. | Impurities have similar structures but different polarities, leading to co-crystallization or adsorption on crystal surfaces [1]. | Optimize Solvent System: Use acetone or a high-content acetone mixed solvent [1] [2]. | • Acetone Content: Use >70% by volume in mixed solvents [1]. • Rationale: Different polarities of impurities lead to different solubilities; acetone selectively dissolves impurities while promoting pure Erythromycin A crystal growth [1]. | | Low product purity (e.g., Erythromycin A < 78%), failing to meet standards for derivative synthesis [1]. | Unsuitable solvent polarity and poor control of supersaturation during crystallization. | Employ Antisolvent Crystallization with an acetone-water system [3]. | • Antisolvent: Use water [3]. • Temperature: Maintain between 35°C and 50°C during water addition [1]. • Final Cooling Temp: 0°C to 10°C [1]. • Control Supersaturation: Operate within the metastable zone; high supersaturation causes excessive nucleation and inclusion of impurities [3]. | | Formation of a Heterosolvate containing both acetone and water in the crystal lattice [4]. | Crystallization from an acetone-water system can trap solvent molecules in the crystal structure. | Implement a Controlled Temperature Program during crystallization. | • Keep solution at 40-50°C for a period after adding thiocyanate salt and before final cooling [1]. • Rationale: This step promotes the formation of the stable dihydrate form and can help avoid the incorporation of acetone into the lattice, preventing heterosolvate formation [1] [4]. | | Poor Crystal Habit (e.g., fines, agglomeration), making filtration and washing difficult. | Rapid, uncontrolled nucleation and growth. | Optimize Crystallization Kinetics by controlling agitation and antisolvent addition rate. | • Agitation: Moderate and consistent agitation [3]. • Nucleation Mechanism: The process is dominated by secondary nucleation. Excessive agitation can generate too many fine crystals [3]. |
The following workflow summarizes the strategic decision-making process for selecting the right approach to minimize impurities.
This protocol is designed to maximize the content of Erythromycin A by leveraging acetone-based crystallization [1] [2].
This protocol details the use of water as an antisolvent in an acetone system, which is common in industrial purification [3].
0.134 × M_T^0.395 × exp(2695/T) × N^1.925 × ΔC^3.3036.776 × 10^7 × exp(-70320/RT) × ΔC^1.645
The choice of solvent and temperature is fundamental to controlling crystallization. The table below summarizes the solubility of erythromycin thiocyanate dihydrate in various pure solvents, which is critical for determining optimal saturation conditions [1] [2].
Table 1: Solubility (mole fraction × 10³) of this compound Dihydrate in Pure Solvents
| Temperature (K) | Methanol | n-Propanol | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Water |
|---|---|---|---|---|---|---|
| 278.15 | 10.51 | 3.792 | 0.094 | - | - | - |
| 283.15 | 11.19 | 3.934 | 0.118 | - | - | - |
| 288.15 | 11.90 | 4.058 | 0.149 | - | - | - |
| 293.15 | 12.72 | 4.317 | 0.187 | - | - | - |
| 298.15 | 14.33 | 4.843 | 0.237 | - | - | - |
| 303.15 | 15.87 | 5.582 | 0.288 | - | - | - |
| 308.15 | 17.29 | 6.390 | 0.355 | - | - | - |
| 313.15 | 18.83 | 7.287 | 0.424 | - | - | - |
| 318.15 | 20.37 | 8.369 | 0.509 | - | - | - |
Key Solubility Trends [1] [2]:
For a controlled crystallization process, follow this general workflow. The subsequent FAQ section will provide specific troubleshooting for each step.
Q1: How can I improve crystal yield and avoid oiling out?
Q2: What strategies enhance crystal purity and filterability?
Q3: How do I manage solvate formation and ensure phase stability?
Q4: What is the best way to scale up the process from lab to pilot?
Here are answers to frequently encountered issues during the filtration and drying stages.
FAQ 1: How can I improve slow filtration rates and clogged filters? Slow filtration is often caused by the formation of fine crystals or the presence of colloidal impurities.
FAQ 2: Why is my final product discolored or of low purity after drying? Discoloration and low purity often stem from impurities in the mother liquor or thermal degradation.
FAQ 3: How can I reduce long drying times and ensure low moisture content? Long drying times are typically related to inefficient solvent removal or poor crystal structure.
To systematically address the above issues, you can implement the following detailed experimental methods.
Protocol 1: Optimizing Crystallization for Improved Filtration The goal is to produce large, uniform crystals that filter easily.
Protocol 2: Efficient Washing of Filter Cake for High Purity This protocol aims to remove impurities without re-dissolving the product.
The table below provides key solubility data to inform your crystallization and washing strategies. The values represent the mole fraction solubility (x1) of this compound dihydrate [5].
| Temperature (K) | Methanol | n-Propanol | Methyl Acetate | Water |
|---|---|---|---|---|
| 278.15 | 10.51 × 10⁻³ | 3.792 × 10⁻³ | 0.094 × 10⁻³ | <0.094 × 10⁻³ |
| 298.15 | 14.33 × 10⁻³ | 4.843 × 10⁻³ | 0.237 × 10⁻³ | <0.094 × 10⁻³ |
| 318.15 | 20.37 × 10⁻³ | 8.369 × 10⁻³ | 0.509 × 10⁻³ | <0.094 × 10⁻³ |
Key Insight from Data:
The following diagram maps the logical workflow for troubleshooting and optimizing your filtration and drying process, integrating the FAQs and protocols above.
I hope this technical support center provides a solid foundation for optimizing your processes.
The choice of solvent is critical in the crystallization of erythromycin thiocyanate dihydrate as it directly impacts both the economic efficiency of the operation and the quality of the final crystalline product, including factors like crystal form, purity, and yield [1].
Alcohols and esters are commonly used due to their good biodegradability and lower toxicity, balancing experimental feasibility with environmental, health, and safety (EHS) requirements [1].
The solubility of this compound dihydrate is highly dependent on temperature and solvent composition. The table below summarizes its molar solubility (x1) in various pure solvents across a temperature range of 278.15 to 318.15 K [1].
| Temperature (K) | Methanol | n-Propanol | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Water |
|---|---|---|---|---|---|---|
| 278.15 | 10.51 | 3.792 | 0.094 | - | - | - |
| 288.15 | 11.90 | 4.058 | 0.149 | - | - | - |
| 298.15 | 14.33 | 4.843 | 0.237 | - | - | - |
| 308.15 | 17.29 | 6.390 | 0.355 | - | - | - |
| 318.15 | 20.37 | 8.369 | 0.509 | - | - | - |
Note: Data for Ethyl Acetate, Propyl Acetate, and Water in the search results are part of a larger data set not fully displayed here. The values are expressed as 10³x₁ (mole fraction) [1].
The general solubility trend in pure solvents is Methanol > Ethanol > n-Propanol > Isopropanol > Propyl Acetate > Ethyl Acetate > Methyl Acetate > Water [1].
In binary solvent mixtures (Water–Methanol and Water–n-Propanol), the solubility of this compound dihydrate decreases with increasing water content [1]. This characteristic is useful for antisolvent crystallization.
The following flowchart outlines a common industrial method for preparing this compound, using acetone as the primary solvent. This method aims to produce material with high erythromycin A content suitable for synthesizing derivatives like azithromycin [2].
Key Process Notes:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Product Purity | Co-crystallization of impurities (e.g., Erythromycin B, C). | Use a solvent system with high solubility for impurities. Acetone-based systems are often selected for their ability to suppress co-crystallization of certain impurities [2]. |
| Unexpected Crystal Form/Solvate | Formation of stable solvates with solvent molecules in the crystal lattice. | Be aware that this compound can form various solvates. A heterosolvate containing both acetone and water has been identified. Characterize solids with PXRD and TGA/DSC [3]. |
| Low Yield | Inefficient crystallization or solubility issues. | Use an anti-solvent like water in a water-alcohol mixture to reduce solubility and increase yield [1]. Ensure slow cooling and sufficient stirring. |
| Poor Filtration or Crystal Morphology | Incorrect solvent choice leading to fine crystals or agglomeration. | Optimize the solvent system. The choice of solvent directly affects crystal properties, which in turn influences filtration, washing, and drying efficiency [2]. |
Desolvation is the process where solvent molecules escape from a crystal lattice. For EMTC, research has identified a specific heterosolvate form that contains both acetone and water molecules within its crystal structure [1]. The stability of these solvent molecules is a key concern.
The table below summarizes the thermal behavior of the EMTC-acetone-water heterosolvate compared to its dihydrate form:
| Solid Form | Desolvation Peak Temperature | Theoretical Acetone Content | Theoretical Water Content | Key Stability Finding |
|---|---|---|---|---|
| EMTC Heterosolvate (Acetone & Water) | 369.3 K (96.2 °C) [1] | 3.42% [1] | 2.28% [1] | Acetone is more strongly bound than water; water loss can occur first, potentially leading to a collapse of the crystal structure and subsequent loss of acetone [1]. |
| EMTC Dihydrate (Water only) | Information not explicitly provided in search results | Not Applicable | 4.34% [2] | Information not explicitly provided in search results |
Based on the identified risks, here are practical strategies to prevent desolvation during handling and storage:
1. Control Storage Temperature and Atmosphere: The strong interaction keeping acetone in the heterosolvate lattice is reflected in its high desolvation peak temperature, which is significantly above acetone's normal boiling point [1]. However, to ensure stability:
2. Manage Crystallization Solvents Carefully: The formation of solvates is highly dependent on the solvent system used during crystallization [1] [4].
3. Avoid Destabilizing Processes:
Here are some common problems and their likely solutions:
Problem: Observed changes in crystal appearance or flowability.
Problem: Analytical results (e.g., HPLC) show rising impurity levels over time.
To effectively monitor and confirm the solid form of your EMTC, use the following techniques as a standard workflow:
The following table details the purpose and experimental insight for each technique:
| Technique | Primary Purpose in Analysis | Experimental Insight from Research |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Quantifies mass loss due to solvent release as temperature increases [1]. | Used to confirm the content of both acetone and water in the heterosolvate by measuring mass loss in specific temperature ranges [1]. |
| Differential Scanning Calorimetry (DSC) | Measures heat flows associated with phase transitions, such as desolvation and melting [1]. | Identified distinct endothermic peaks for the desolvation and melting processes of the heterosolvate [1]. |
| Powder X-ray Diffraction (PXRD) | Provides a fingerprint of the crystal structure; different solvates have unique diffraction patterns [1]. | Successfully differentiated between the heterosolvate and the dihydrate form of EMTC by their distinct PXRD patterns [1]. |
| Hot Stage Microscopy (HSM) | Allows for the direct visual observation of crystal changes (e.g., cracking, melting) upon heating [1]. | Correlated thermal events seen in DSC with physical changes in the crystals, such as disintegration before melting [1]. |
| FTIR/Raman Spectroscopy | Detects changes in molecular vibrations and bonding, which can indicate solvent loss or structural changes [1]. | Identified characteristic shifts in vibrational modes, confirming the incorporation of solvents into the crystal lattice via hydrogen bonding [1]. |
This guide addresses common issues that can negatively impact your process yield and provides targeted corrective actions.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Product Purity | Inadequate solvent system leading to co-crystallization of impurities (B, C, D, E) [1]; Insufficient washing of crystals [2]. | Use acetone or acetone-dominated mixed solvents (>40% by volume) to selectively crystallize Erythromycin A [1]. Implement a hot filtration step to remove insoluble impurities before crystallization [1]. |
| Low Final Yield | Suboptimal crystallization temperature; Incorrect solvent-to-anti-solvent ratio; Inefficient recovery of crystals from mother liquor [1] [3]. | Optimize cooling profile and final crystallization temperature (e.g., 0-10°C) [1] [2]. For binary solvent systems, carefully control water content to reduce solubility and improve yield [3]. Use appropriate separation equipment (centrifuge, pressure filter) and wash with cold water [1]. |
| Poor Crystal Morphology & Filtration | Unsuitable solvent system affecting crystal habit; Rapid crystallization causing fine crystals [1]. | Select solvents that promote good crystal properties (e.g., using acetone improves crystal form for easier filtration and washing) [1]. Control the cooling and anti-solvent addition rates to promote the growth of larger, more uniform crystals. |
| Formation of Unwanted Solvates | Crystallization from solvents that readily form stable solvates (e.g., acetone/water mixtures can form a heterosolvate) [4]. | Be aware of solvent selection; crystallization from pure acetone can lead to an acetone/water heterosolvate [4]. Characterize the solid form (e.g., with PXRD, TGA/DSC) to confirm the desired crystal form is obtained. |
Here are detailed methodologies for key experiments aimed at optimizing the crystallization process.
This protocol is based on the principle that erythromycin thiocyanate A and its impurities have different polarities and solubilities in different solvents [1].
Accurate solubility data is fundamental for designing an efficient crystallization process [3].
The table below summarizes key solubility data to inform your solvent and temperature choices. Higher solubility generally allows for higher theoretical yield, but solvent selection must also consider purity.
| Solvent | Temperature Range | Solubility Trend & Key Insight | Best-Fit Model |
|---|---|---|---|
| Methanol | 278.15-318.15 K | Highest solubility; Increases with temperature [3]. | Apelblat [3] |
| n-Propanol | 278.15-318.15 K | Second-highest solubility [3]. | Apelblat [3] |
| Ethyl Acetate | 278.15-318.15 K | Low solubility; Increases with temperature [3]. | Apelblat [3] |
| Water | 278.15-318.15 K | Lowest solubility [3]. | Apelblat [3] |
| Water-Methanol Mixture | 278.15-318.15 K | Solubility decreases significantly with increasing water content [3]. | Apelblat / CNIBS/R-K [3] |
The following diagram maps the logical flow for troubleshooting and optimizing the crystallization process to improve yield:
I hope this structured technical information provides a solid foundation for your support center.
Q1: What is the most stable crystalline form of erythromycin thiocyanate under ambient conditions? The dihydrate form (this compound dihydrate) is the commonly studied and likely the stable form under standard conditions [1]. Its crystal lattice incorporates two water molecules, and maintaining this hydration state is crucial for stability.
Q2: Which solvents are recommended for crystallization to ensure good crystal form stability? Solvent choice significantly impacts solubility and crystal quality. The table below summarizes solubility data for this compound dihydrate in pure solvents, which is foundational for designing crystallization processes [1].
| Solvent | Solubility Behavior | Notes | | :--- | :--- | :--- | | Methanol | Highest solubility | Preferred for processes requiring high dissolution capacity | | n-Propanol | High solubility | Good alternative to methanol | | Propyl Acetate | Moderate solubility | Solubility decreases with increasing solvent polarity among esters | | Ethyl Acetate | Low solubility | | | Methyl Acetate | Low solubility | | | Water | Very low solubility | Acts as an antisolvent; used for precipitation |
Q3: What are the critical storage conditions for this compound? Stability studies on medicated premixes indicate that this compound is stable for up to two years at 25°C and 60% relative humidity [2]. Significant degradation occurs only under accelerated stress conditions of 40°C and 75% relative humidity [2]. This underscores the need for cool and dry storage to prevent dehydration or decomposition.
| Symptom | Possible Cause | Solution |
|---|---|---|
| Low Product Yield | Supersaturation is too low, leading to insufficient nucleation. | Increase the antisolvent (water) ratio or lower the crystallization temperature to increase supersaturation [3]. |
| Crystallization time is too short. | Extend the aging time to allow for complete crystal growth. | |
| Poor Crystal Purity | Rapid nucleation causing impurity incorporation. | Slow down the antisolvent addition rate to control the nucleation rate [3]. |
| Presence of impurities from previous synthesis steps. | Ensure purity of the starting material and intermediates. | |
| Needle-like or Irregular Crystal Habit | Excessively high supersaturation during nucleation. | Operate within the metastable zone by adding antisolvent more slowly or at a controlled rate [3]. |
| Inadequate agitation leading to localized supersaturation. | Improve mixing efficiency to ensure a uniform environment in the crystallizer. | |
| Formation of Amorphous Solid | Extremely rapid precipitation. | Reduce the rate of antisolvent addition and ensure vigorous stirring to promote crystalline rather than amorphous formation. |
| Solute Oil-Out (Liquid-Liquid Phase Separation) | Operating beyond the metastable zone limit. | Use solubility and metastable zone data to determine safe operating parameters and avoid the unstable region [3]. |
| Phase Transformation During Crystallization | Incorrect solvent composition or temperature causing a shift to a different hydrate. | Characterize the solid form of the final product using PXRD to confirm the desired dihydrate form is obtained [1]. |
For a systematic approach to diagnosing crystal form stability issues, you can follow this investigative workflow. The diagram below outlines the key steps and decision points.
The core experimental protocols referenced in the workflow and troubleshooting guide are detailed below.
This foundational protocol is critical for understanding the thermodynamic behavior of your API [1].
This protocol uses water as an antisolvent to crystallize and control the crystal form of erythromycin [3].
Here are detailed methodologies from recent patents and research to tackle common purity issues.
| Challenge | Root Cause | Solution & Key Parameters | Expected Outcome |
|---|---|---|---|
| High impurity/color content [1] | Inefficient removal of colored impurities and fermentation residues from the alkalized solution. | Combined Decolorization [1]: Use activated carbon (15-20% v/v of filtrate) with diatomaceous earth filtration (10-15% v/v). | Effective removal of colorants and particulates, creating a cleaner solution for crystallization. [1] |
| Low yield from crystallization mother liquor [1] | Significant product loss in primary acetone crystallization mother liquor. | Salting-out Secondary Crystallization [1]: Concentrate mother liquor via nanofiltration (titer to 20,000-30,000 μg/mL), then salt out with NaCl or KCl (mass/volume ratio 1:3 to 1:5) at 0-5°C. [1] | Recover residual erythromycin thiocyanate, increasing overall yield to >88%. [1] |
| Co-crystallization of impurities (B, C, D, E) [2] | Impurities with similar structure but different polarity co-crystallize with Erythromycin A. | Optimized Acetone Crystallization [2]: Use acetone or acetone-rich mixed solvents (>40%). Maintain solution at 40-50°C before cooling. Adjust pH to 7.0-7.5 with a weak acid (e.g., dilute acetic acid) before adding thiocyanate salt. [2] | Selectively crystallizes Erythromycin A, suppressing impurity inclusion. Achieves Erythromycin A content >90%. [2] |
| Solvent inclusion & heterosolvate formation [3] | Acetone and water molecules can be incorporated into the crystal lattice during crystallization. | Controlled Crystallization from Acetone-Water [3]: Carefully control solvent composition and evaporation rates. Characterize resulting crystals with PXRD and TGA to confirm the solid form. [3] | Prevents formation of unpredictable heterosolvates, ensuring consistent crystal form, purity, and filterability. [3] |
For the most promising methods from the table, here are the step-by-step workflows.
This method is designed to maximize the content of Erythromycin A [2].
This integrated process enhances both purity and yield [1].
Understanding solubility in different solvents is critical for selecting crystallization and washing solvents. Below is the solubility of this compound dihydrate, a common form [4].
| Solvent | Temperature (°C) | Solubility (x10³) |
|---|---|---|
| Methanol | 5 | 10.51 [4] |
| 45 | 20.37 [4] | |
| n-Propanol | 5 | 3.792 [4] |
| 45 | 8.369 [4] | |
| Water | 5 | ~0.001 [4] |
| 45 | ~0.006 [4] | |
| Methyl Acetate | 5 | 0.094 [4] |
| 45 | 0.509 [4] |
Key Insights from the Data:
This workflow synthesizes the key troubleshooting and optimization steps.
The table below summarizes the key characteristics of both erythromycin salts, highlighting their primary applications, solubility, and other critical data for laboratory use.
| Feature | Erythromycin Thiocyanate | Erythromycin Lactobionate |
|---|---|---|
| Chemical Formula | C₃₇H₆₇NO₁₃•CHNS [1] [2] | Information not available in search results |
| Molecular Weight | 793.02 g/mol [1] [2] | Information not available in search results |
| CAS Number | 7704-67-8 [1] [2] | 3847-29-8 [3] |
| Primary Applications | - Intermediate for macrolide antibiotic production [4]
For researchers looking to work with these compounds, especially this compound, here is a summary of key experimental data and methodologies.
The thermodynamic solubility data for this compound dihydrate can be determined using the following gravimetric method [4]:
The workflow for this experimental protocol is summarized in the following diagram:
For researchers, it is critical to note that "erythromycin lactate" may be a misreference to the more commonly documented erythromycin lactobionate.
The solubility of erythromycin thiocyanate dihydrate is significantly influenced by solvent type and temperature. The table below summarizes its molar solubility in various pure solvents at 298.15 K (25°C), based on recent experimental data [1] [2].
| Solvent | Molar Solubility (x 10³) |
|---|---|
| Methanol | 14.33 |
| n-Propanol | 4.843 |
| Propyl Acetate | 0.237 |
| Ethyl Acetate | 0.187 |
| Methyl Acetate | 0.149 |
| Water | Lowest (exact value not fully specified in excerpts) |
The following workflow outlines the standard process for determining solubility and characterizing crystal forms:
Erythromycin A can form multiple distinct solvated structures, and single-crystal X-ray diffraction is the primary technique for determining the precise arrangement of solvent molecules within the crystal lattice [3].
The following tables summarize the experimental solubility of this compound dihydrate in various pure and binary solvent systems. Solubility is expressed as the mole fraction ( x_1 ) × 10³ [1].
This compound dihydrate shows the highest solubility in alcohols and the lowest in water and ester solvents [2] [1].
| Temperature (K) | Methanol | n-Propanol | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Water |
|---|---|---|---|---|---|---|
| 278.15 | 10.51 | 3.792 | 0.094 | Information Missing | Information Missing | Information Missing |
| 283.15 | 11.19 | 3.934 | 0.118 | Information Missing | Information Missing | Information Missing |
| 288.15 | 11.90 | 4.058 | 0.149 | Information Missing | Information Missing | Information Missing |
| 293.15 | 12.72 | 4.317 | 0.187 | Information Missing | Information Missing | Information Missing |
| 298.15 | 14.33 | 4.843 | 0.237 | Information Missing | Information Missing | Information Missing |
| 303.15 | 15.87 | 5.582 | 0.288 | Information Missing | Information Missing | Information Missing |
| 308.15 | 17.29 | 6.390 | 0.355 | Information Missing | Information Missing | Information Missing |
| 313.15 | 18.83 | 7.287 | 0.424 | Information Missing | Information Missing | Information Missing |
| 318.15 | 20.37 | 8.369 | 0.509 | Information Missing | Information Missing | Information Missing |
A comprehensive study established the solubility order across eight solvents as: Methanol > Ethanol > n-Propanol > Isopropanol > Propyl Acetate > Ethyl Acetate > Methyl Acetate > Water [2].
In water-methanol and water-n-propanol mixtures, solubility decreases significantly as the water content increases [2] [1].
| Temperature (K) | Water-Methanol (x₂=0.3)* | Water-Methanol (x₂=0.5)* | Water-Methanol (x₂=0.7)* | Water-n-Propanol (x₂=0.3)* | Water-n-Propanol (x₂=0.5)* | Water-n-Propanol (x₂=0.7)* |
|---|---|---|---|---|---|---|
| 278.15 | 1.769 | 0.703 | 0.227 | 0.404 | 0.149 | 0.065 |
| 283.15 | 1.916 | 0.783 | 0.263 | 0.439 | 0.165 | 0.074 |
| 288.15 | 2.071 | 0.868 | 0.302 | 0.476 | 0.183 | 0.084 |
| 293.15 | 2.235 | 0.959 | 0.345 | 0.515 | 0.203 | 0.095 |
| 298.15 | 2.408 | 1.057 | 0.392 | 0.557 | 0.224 | 0.108 |
| 303.15 | 2.591 | 1.162 | 0.443 | 0.602 | 0.248 | 0.122 |
| 308.15 | 2.784 | 1.275 | 0.499 | 0.649 | 0.273 | 0.138 |
| 313.15 | 2.988 | 1.397 | 0.560 | 0.700 | 0.301 | 0.156 |
| 318.15 | 3.203 | 1.529 | 0.626 | 0.754 | 0.331 | 0.176 |
*x₂ represents the initial mole fraction of the organic solvent (methanol or n-propanol) in the binary mixture before the solute is added [1].
The solubility data was generated using a reliable and validated experimental protocol [2] [1].
The solubility data directly informs industrial purification processes. A common method uses acetone-water systems, where water acts as an antisolvent [3].
The metastable zone width (MSZW) is crucial for process control. It narrows with increasing temperature and water content. Operating within the MSZW, typically at a final water-to-acetone mass ratio of 1.0:1 to 1.8:1, is essential to prevent excessive primary nucleation which can lead to impure, fine crystals [3].
| Macrolide Antibiotic | Key Cardiac Safety Concerns | Risk of QT Prolongation & Torsades de Pointes (TdP) | Risk of Myocardial Infarction (MI) | Other Notable Cardiovascular Associations |
|---|
| Erythromycin (incl. Thiocyanate) | - Ventricular arrhythmias (including TdP)
The cardiac risks associated with macrolides, particularly QT prolongation, arise from their mechanism of action.
Erythromycin and other macrolides can block the rapid component of the delayed rectifier potassium current (IKr) in the heart's myocytes. This interference delays cardiac repolarization, which is visible on an electrocardiogram as a prolonged QT interval. This prolonged state can create a substrate for early afterdepolarizations (EADs) and the onset of a specific, life-threatening arrhythmia called Torsades de Pointes (TdP) [3].
The diagram below illustrates this signaling pathway.
While much of the data applies to erythromycin as a class, specific considerations for the thiocyanate form emerge from clinical studies, particularly in pediatric and hospitalized patients.
For researchers designing non-clinical or clinical studies, monitoring cardiac safety is critical. The following protocol, synthesized from the reviewed literature, outlines key assessments.
Supporting Rationale for the Protocol:
| Clinical Setting | Population | Erythromycin Regimen | Key Efficacy Findings | Study Type & Reference |
|---|---|---|---|---|
| GLP-1 RA User (Pre-op) | Adult undergoing surgery [1] | IV, 300 mg single dose | Improved gastric ultrasound score; empty stomach achieved within 100 min [1] | Case Report, 2025 [1] |
| Critically Ill (ICU) | Mechanically ventilated patients with feeding intolerance [2] | IV, 200 mg single dose | Gastric emptying: 139 mL (Ery) vs. -2 mL (placebo); improved feeding success (9/10 vs. 5/10) [2] | RCT, 2000 [2] |
| Upper GI Bleeding (Pre-endoscopy) | Adults with acute UGIB [3] | IV, 70-250 mg single dose | Significantly improved gastric visualization (OR 3.43); reduced need for second endoscopy (OR 0.47) [3] | Meta-Analysis of RCTs, 2013 [3] |
| Post-Pancreaticoduodenectomy | Adults after PPPD surgery [4] | IV, 1 mg/kg every 8 hours | 75% reduction in delayed gastric emptying; shorter nasogastric intubation (4.9 vs. 12.4 days) [4] | RCT, 2001 [4] |
Erythromycin acts as a motilin receptor agonist. Motilin is a hormone that stimulates the fasted-state migrating motor complex (MMC) in the stomach, particularly Phase III, which is responsible for clearing residual content.
The following diagram illustrates this molecular pathway and its physiological effects.
This mechanism is distinct from erythromycin's antibiotic action, which involves binding to the 50S ribosomal subunit to inhibit bacterial protein synthesis [5].
Researchers can evaluate prokinetic efficacy using several established methodologies. Here are the core protocols from the cited literature:
This protocol is used for pre-operative point-of-care assessment.
This is the long-established gold standard for quantifying gastric emptying.
This simple method is common in critical care settings to assess feeding tolerance.
| Property | EMTC Dihydrate | EMTC Heterosolvate (Acetone-Water) |
|---|---|---|
| Solid Form Type | Hydrate [1] [2] | Heterosolvate (contains both acetone and water) [1] |
| Solvent System | Water, Acetone-Water Mixtures [3] [2] | Acetone [1] |
| Thermal Behavior | Dehydration: ~332-395 K; Decomposition: ~439 K [3] | Desolvation Peak: ~369.3 K; Melting Peak: ~442.6 K [1] |
| Solvent Content | Theoretical Water: 4.34% [3] | Theoretical Acetone: 3.42%; Experimental: ~3.51% [1] |
| Crystal Morphology | Information missing | Irregular polyhedron, smoother surface [1] |
| Key Implications | The most widely used industrial form [2] | Stronger solvent-solute interaction; potentially different purification pathway [1] |
> Note on Crystal Forms: The available research primarily contrasts the common dihydrate with a novel heterosolvate. Patents also mention hemihydrate and trihydrate forms, but detailed comparative data from the search results is lacking [1].
The following experimental protocols, cited in the research, are used to distinguish between the different crystal forms of this compound [1].
The workflow for characterizing EMTC crystal forms involves several key techniques [1]:
The formation of different crystal forms significantly impacts the processing and potential performance of this compound.
| Method | Principle / Basis | Key Performance Characteristics | Optimized Parameters / Notes |
|---|
| Microbiological Bioassay [1] [2] | Inhibition of Bacillus subtilis ATCC 6633 growth on agar plates [1]. | - Linearity: Follows a linear model (not proportional) [2].
Here is a detailed breakdown of the experimental workflows for the methods described above.
This method, optimized and validated for quantifying erythromycin thiocyanate in veterinary premixes and feed, is based on the European Pharmacopoeia method [1] [2].
Step 1: Preparation of Test Agar
Step 2: Preparation of Calibrators and Samples
Step 3: Performing the Assay
Step 4: Measurement and Calculation
The workflow for this bioassay can be visualized as follows:
This early HPLC method demonstrates a quantitative analysis of erythromycin in human serum and urine, which provides a foundation for method development [3].
Step 1: Sample Preparation
Step 2: Chromatography
Step 3: Detection
The general workflow for the HPLC analysis is outlined below:
When planning your comparison guide, please consider the following insights from the search results:
Irritant